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  • Product: 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde
  • CAS: 1946818-23-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous approved d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone in the design of novel therapeutics. This guide focuses on a key derivative, 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde , a versatile building block whose strategic functionalization opens avenues for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. This document provides an in-depth analysis of its synthesis, physicochemical properties, reactivity, and applications, serving as a technical resource for researchers in organic synthesis and drug development.

Core Properties and Identification

CAS Number: 1946818-23-0[2]

Molecular Formula: C₅H₅IN₂O[2]

Molecular Weight: 236.01 g/mol

Physicochemical Data
PropertyValueSource
Appearance Powder[2]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°CN/A
SMILES CN1N=C(I)C=C1C=ON/A
InChI InChI=1S/C5H5IN2O/c1-8-7-4(5(9)3-8)2/h3,9H,1H3N/A

Synthesis of 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde

The synthesis of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde can be envisioned through a multi-step sequence, leveraging established methodologies for pyrazole construction and functionalization. A plausible and efficient route involves the initial formation of a pyrazole core, followed by iodination and subsequent formylation.

Conceptual Synthetic Pathway

Caption: Conceptual synthetic pathway for 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde.

Detailed Experimental Protocol (Hypothesized)

This protocol is a scientifically informed projection based on established chemical principles for pyrazole synthesis, specifically the Vilsmeier-Haack reaction, which is a cornerstone for the formylation of electron-rich heterocycles.[3][4]

Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde

  • To a stirred solution of 1-methylpyrazole in anhydrous N,N-dimethylformamide (DMF) at 0°C, slowly add phosphorus oxychloride (POCl₃) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and carefully pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-methyl-1H-pyrazole-4-carbaldehyde.

Step 2: Iodination of 1-Methyl-1H-pyrazole-4-carbaldehyde

  • Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., nitric acid, periodic acid). The C5-position of the pyrazole ring is activated towards electrophilic substitution.

  • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization or column chromatography to afford the final product, 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • A singlet for the methyl group (N-CH₃) is expected around 3.9-4.1 ppm.

    • A singlet for the pyrazole ring proton (C5-H) is anticipated in the aromatic region, likely around 8.0-8.3 ppm.

    • A singlet for the aldehyde proton (-CHO) will be significantly downfield, expected around 9.8-10.1 ppm.

  • ¹³C NMR:

    • The methyl carbon (N-CH₃) should appear around 35-40 ppm.

    • The iodinated carbon (C3) will be at a lower field, though the exact chemical shift is difficult to predict precisely.

    • The C4 carbon, bearing the aldehyde, is expected around 135-140 ppm.

    • The C5 carbon should resonate around 140-145 ppm.

    • The aldehyde carbonyl carbon (-CHO) will be the most downfield signal, expected in the range of 185-190 ppm.[6]

Reactivity and Synthetic Utility

The chemical reactivity of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde is dictated by its two key functional groups: the iodo substituent at the C3 position and the carbaldehyde at the C4 position. This dual functionality makes it a highly valuable intermediate for constructing diverse molecular libraries.

Reactions at the C3-Iodo Position: Cross-Coupling Chemistry

The carbon-iodine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This is a cornerstone of modern organic synthesis, enabling the introduction of a wide array of substituents onto the pyrazole core.[7]

G A 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde B Suzuki Coupling (Ar-B(OH)₂) A->B Pd catalyst, base C Sonogashira Coupling (R-C≡CH) A->C Pd/Cu catalyst, base D Heck Coupling (Alkene) A->D Pd catalyst, base E Buchwald-Hartwig Amination (R₂NH) A->E Pd catalyst, base F 3-Aryl derivative B->F G 3-Alkynyl derivative C->G H 3-Alkenyl derivative D->H I 3-Amino derivative E->I

Caption: Key cross-coupling reactions utilizing the C3-iodo functionality.

  • Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of diverse aromatic systems at the C3 position.[8] This is a widely used strategy in medicinal chemistry to explore structure-activity relationships.

  • Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, provides access to 3-alkynylpyrazole derivatives. These can serve as precursors for further transformations or as final targets themselves.[9]

  • Heck Coupling: Palladium-catalyzed reaction with alkenes can be employed to install vinyl groups at the C3 position.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of various primary and secondary amines at the C3 position.

Reactions of the C4-Carbaldehyde Group

The aldehyde functionality is a versatile electrophile, participating in a wide range of classical organic reactions.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse set of C4-aminomethyl pyrazoles.

  • Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain at the C4 position, typically forming alkenes.

  • Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) to form Knoevenagel condensation products, which are useful intermediates for the synthesis of fused heterocyclic systems.[3]

  • Oxidation and Reduction: The aldehyde can be readily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing further opportunities for functionalization.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 1H-pyrazole-4-carbaldehyde scaffold is a key pharmacophore in the development of protein kinase inhibitors.[10][11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The aldehyde group can act as a hydrogen bond acceptor, while the pyrazole ring can engage in various interactions within the ATP-binding pocket of kinases.

The strategic placement of an iodo group at the C3 position of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde makes it an exceptionally valuable precursor for generating libraries of potential kinase inhibitors. Through the cross-coupling reactions described above, a vast chemical space can be explored by introducing different substituents at this position to probe the kinase active site and optimize potency and selectivity. This approach allows for the systematic modification of the molecule to enhance its biological activity against specific kinase targets.

Conclusion

3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde is a high-value synthetic intermediate with significant potential in drug discovery and development. Its well-defined structure, coupled with the orthogonal reactivity of its iodo and carbaldehyde functionalities, provides a robust platform for the synthesis of complex, biologically active molecules. The ability to leverage modern cross-coupling chemistry at the C3 position makes this compound particularly attractive for the generation of focused compound libraries aimed at therapeutically relevant targets such as protein kinases. This guide provides a foundational understanding of this important building block, intended to facilitate its application in innovative research endeavors.

References

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
  • Tumosienė, I., Jonuškienė, I., & Šačkus, A. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc, 2014(vi), 54-71.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. Available at: [Link]

  • Kumar, V., & Green, R. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]

  • Ohta, A., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. National Institutes of Health. Available at: [Link]

  • Ohta, A., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar. Available at: [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Ohta, A., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PubMed. Available at: [Link]

  • Bollini, M., et al. (2011). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Institutes of Health. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing vilsmeier reagent.
  • Gouda, M. A., et al. (2016). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-iodopyrazole.
  • Wolter, F. E., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents. (2007). ResearchGate. Available at: [Link]

  • Al-Awadi, N. A., et al. (2001). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. Available at: [Link]

  • Galy, B., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health. Available at: [Link]

  • JMR Biosciences. (n.d.). 3 Iodo 1 Methyl 1H Pyrazole 4 Carbaldehyde, Technical Grade. IndiaMART. Retrieved from [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). MDPI. Available at: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

  • Ather, A. D., et al. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. National Institutes of Health. Available at: [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

Sources

Exploratory

The Emerging Therapeutic Potential of Iodinated Pyrazole Aldehydes: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a Privileged Scaffold for Therapeutic Innovation To my fellow researchers and pioneers in drug development, this guide delves into the compelling biological activities of iodinated pyrazole aldehydes....

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold for Therapeutic Innovation

To my fellow researchers and pioneers in drug development, this guide delves into the compelling biological activities of iodinated pyrazole aldehydes. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1] Its inherent drug-like properties are significantly amplified by the strategic incorporation of an aldehyde group—a versatile synthetic handle and a potential pharmacophore—and the introduction of iodine, a halogen that can profoundly modulate a molecule's physicochemical and biological profile. This document is structured not as a rigid review, but as a dynamic guide from a senior application scientist's perspective, designed to illuminate the path from synthesis to biological evaluation and mechanistic understanding. We will explore the "why" behind experimental choices, ensuring that each step is not just a procedure, but a logical progression toward unlocking the therapeutic potential of this promising class of compounds.

The Strategic Rationale: Why Iodinated Pyrazole Aldehydes?

The convergence of three key structural features—the pyrazole core, the aldehyde functionality, and iodine substitution—creates a molecule with a unique and potent potential for biological activity.

  • The Pyrazole Core: This five-membered aromatic heterocycle is a cornerstone of medicinal chemistry due to its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for other aromatic systems.[2] Its presence in drugs spanning anti-inflammatory, anticancer, and antipsychotic indications speaks to its versatility.[1]

  • The Aldehyde Functionality: The aldehyde group (-CHO) is a highly reactive and versatile functional group. In the context of drug design, it can serve as a key pharmacophore, forming covalent bonds with target proteins, or act as a crucial synthetic intermediate for the elaboration of more complex molecules.[3][4] The Vilsmeier-Haack reaction is a powerful and widely used method for the direct formylation of activated aromatic and heterocyclic rings, including pyrazoles, providing a reliable route to pyrazole aldehydes.[3][5][6][7][8]

  • The Impact of Iodination: The introduction of an iodine atom can dramatically influence a molecule's biological profile. Iodine's large atomic radius and lipophilicity can enhance binding to hydrophobic pockets in target proteins. Furthermore, the carbon-iodine bond can act as a halogen bond donor, a non-covalent interaction of growing importance in rational drug design. From a practical standpoint, the iodine atom also serves as a versatile synthetic handle for further molecular diversification through cross-coupling reactions.

By combining these three elements, we create a molecular platform with tunable electronics, sterics, and reactivity, poised for interaction with a wide array of biological targets.

Synthetic Strategies: From Building Blocks to Bioactive Molecules

The synthesis of iodinated pyrazole aldehydes can be approached in a logical, stepwise manner. The following workflow outlines a common and effective strategy.

Synthesis_Workflow A Hydrazone Formation B Vilsmeier-Haack Cyclization & Formylation A->B C Iodination of Pyrazole Aldehyde B->C D Further Modification C->D Anticancer_Mechanism Compound Iodinated Pyrazole Aldehyde XO Xanthine Oxidase (XO) Compound->XO Inhibition ROS Increased ROS XO->ROS Apoptosis Apoptosis ROS->Apoptosis DNA_Damage DNA Damage ROS->DNA_Damage Caspase Caspase Activation Apoptosis->Caspase DNA_Damage->Apoptosis Cell_Death Cancer Cell Death Caspase->Cell_Death

Sources

Foundational

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals Executive Summary: The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Executive Summary: The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility stems from a unique combination of physicochemical properties, synthetic accessibility, and the ability to form key interactions with a wide array of biological targets. This guide provides an in-depth analysis of the pyrazole core, elucidating the structural and mechanistic principles that underpin its success. We will explore its fundamental chemical properties, survey its extensive pharmacological applications with a focus on causality, and provide validated experimental protocols to empower researchers in their drug discovery efforts.

Part 1: The Chemical and Physicochemical Foundation

The utility of the pyrazole scaffold in drug design is not accidental; it is a direct consequence of its inherent chemical and physical properties that render it "drug-like."

Core Physicochemical & Structural Properties

The pyrazole ring is an aromatic system with six delocalized π-electrons, which confers significant stability.[3][4] Its two nitrogen atoms are not equivalent: one is a basic, pyridine-like nitrogen (N2), while the other is a neutral, pyrrole-like nitrogen (N1) that can act as a hydrogen bond donor.[3][5] This duality is central to its function.

  • Hydrogen Bonding: The N1-H group is an effective hydrogen bond donor, while the N2 atom is a hydrogen bond acceptor. This allows the scaffold to form multiple, directional interactions within a target's binding site, contributing to high affinity and selectivity.[6]

  • Lipophilicity and Solubility: Compared to a benzene ring, the pyrazole scaffold significantly reduces lipophilicity (ClogP of pyrazole is ~0.24 vs. ~2.14 for benzene), which can enhance aqueous solubility and improve pharmacokinetic profiles.[7] This makes pyrazole an excellent bioisostere for more lipophilic aromatic rings.[7]

  • Metabolic Stability: The pyrazole nucleus is generally robust and resistant to metabolic degradation, a crucial feature for developing orally bioavailable drugs.[8] This stability contributes to longer half-lives and more predictable dosing regimens.

  • Tautomerism: Unsubstituted or symmetrically substituted pyrazoles can exist as tautomers, which can be a critical consideration in drug design as different tautomeric forms may exhibit different binding affinities for a target.[3][7]

Synthetic Accessibility: Building the Core

The widespread use of pyrazoles is heavily supported by robust and versatile synthetic methodologies. The most common and foundational approach is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[6][9]

  • Knorr Pyrazole Synthesis: This classical method involves the reaction of a β-ketoester with a hydrazine. The choice of substituents on both reactants allows for the controlled synthesis of a diverse library of pyrazole derivatives.

  • Reaction with α,β-Unsaturated Ketones: Substituted pyrazoles can also be readily formed from the reaction of α,β-unsaturated aldehydes or ketones with hydrazine salts.[10][11]

  • Modern Approaches: More recent advancements include microwave-assisted synthesis and multi-component reactions, which offer increased efficiency, higher yields, and the ability to generate complex molecules in fewer steps.[9]

Part 2: Pharmacological Significance and Broad-Spectrum Activity

The true power of the pyrazole scaffold lies in its proven track record across a multitude of therapeutic areas. The number of FDA-approved drugs containing a pyrazole nucleus has grown significantly, highlighting its clinical importance.[12][13]

Mechanism of Action: A Master of Molecular Interactions

The pyrazole core's ability to engage in specific, high-affinity interactions is best exemplified by its role in kinase inhibition, a cornerstone of modern oncology.

  • Kinase Inhibition: Many pyrazole-containing drugs function as ATP-competitive kinase inhibitors. The pyrazole scaffold often acts as a "hinge-binder," using its hydrogen bond donor and acceptor capabilities to form critical interactions with the backbone of the kinase hinge region, a structurally conserved area in the ATP-binding pocket. This anchors the inhibitor and allows other parts of the molecule to confer selectivity for the target kinase. For example, in the ALK inhibitor Crizotinib, the pyrazole ring engages in van der Waals interactions with the Gly2032 residue at the solvent front of the kinase hinge.[7]

G cluster_0 Kinase Hinge Region cluster_1 Pyrazole Inhibitor hinge_backbone Backbone NH/CO pyrazole Pyrazole Core (N1-H, N2) pyrazole->hinge_backbone H-Bonds R1 Selectivity Group (R1) R2 Vector Group (R2)

Fig. 1: Pyrazole core as a kinase hinge-binder.
A Showcase of FDA-Approved Pyrazole Drugs

The clinical and commercial success of pyrazole-based drugs validates the scaffold's utility.[2] These drugs span a wide range of diseases, from inflammation and cancer to erectile dysfunction and viral infections.[12]

Drug NameTherapeutic AreaMechanism of Action / Target
Celecoxib Anti-inflammatorySelective COX-2 Inhibitor
Sildenafil Erectile DysfunctionPDE5 Inhibitor
Ruxolitinib Myelofibrosis, CancerJAK1/JAK2 Inhibitor
Crizotinib Non-Small Cell Lung CancerALK/ROS1/MET Kinase Inhibitor
Axitinib Renal Cell CarcinomaVEGFR Kinase Inhibitor
Baricitinib Rheumatoid ArthritisJAK1/JAK2 Inhibitor
Lenacapavir HIV InfectionHIV Capsid Inhibitor
Berotralstat Hereditary AngioedemaPlasma Kallikrein Inhibitor

Table 1: Representative FDA-approved drugs featuring the pyrazole scaffold.[2][7][12]

Diverse Biological Activities

Beyond the blockbuster drugs, pyrazole derivatives have demonstrated a vast spectrum of biological activities in preclinical and clinical studies.[12][13] This breadth underscores the scaffold's adaptability for targeting different biological systems.

  • Anti-inflammatory & Analgesic: As seen with Celecoxib, pyrazoles are highly effective inhibitors of cyclooxygenase (COX) enzymes.[1][14]

  • Anticancer: This is arguably the most significant area of pyrazole research, with numerous compounds targeting kinases like VEGFR, BRAF, and RET.[1][14][15] Over-activation of VEGFR signaling, for instance, is correlated with poor prognosis in many solid tumors, making it a prime target for pyrazole-based inhibitors.[15]

  • Antimicrobial: Pyrazole derivatives have shown potent activity against bacteria, including resistant strains like MRSA, as well as fungi.[12]

  • Antiviral: The recent approval of Lenacapavir for HIV demonstrates the scaffold's potential in treating viral diseases.[12]

  • Central Nervous System (CNS): Compounds are being investigated for antipsychotic and anxiolytic effects.[7]

Part 3: The Drug Discovery Workflow: A Practical Guide

Synthesizing technical knowledge with field-proven insights is key to successful drug development. This section outlines a logical workflow and provides actionable protocols.

Workflow for Pyrazole-Based Drug Discovery

The path from a privileged scaffold to a clinical candidate is a systematic process of design, synthesis, and testing.

G A 1. Scaffold Selection (Pyrazole Core) B 2. Target Validation (e.g., Kinase X) A->B C 3. In Silico Design (Docking, SAR Analysis) B->C D 4. Library Synthesis (Combinatorial Chemistry) C->D E 5. High-Throughput Screening (HTS) D->E F 6. Hit Identification E->F G 7. Lead Optimization (ADME/Tox Profiling) F->G H 8. Preclinical Candidate G->H

Fig. 2: Drug discovery workflow for pyrazole-based inhibitors.
Experimental Protocol: Representative Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a standard Knorr-type synthesis, a foundational technique for building pyrazole libraries.

Objective: To synthesize a 1-phenyl-3-methyl-5-aryl-pyrazole derivative.

Materials:

  • 1-Aryl-1,3-butanedione (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the 1-aryl-1,3-butanedione (1.0 eq) in glacial acetic acid (20 mL).

  • Reagent Addition: Add phenylhydrazine (1.1 eq) dropwise to the solution at room temperature with continuous stirring.

  • Cyclocondensation: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 118°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution into a beaker containing 100 mL of ice-cold water.

  • Precipitation: Stir the aqueous mixture vigorously. The crude pyrazole product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any residual acetic acid.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure 1,3,5-trisubstituted pyrazole product.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and Melting Point analysis.

Self-Validation: The protocol's integrity is confirmed by consistent TLC monitoring and final characterization. A sharp melting point and clean NMR/MS spectra validate the purity and identity of the synthesized compound.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a common method to evaluate the biological activity of newly synthesized pyrazole compounds against a key cancer target.

Objective: To determine the IC₅₀ value of a test compound (e.g., a synthesized pyrazole derivative) against the VEGFR-2 tyrosine kinase.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well microplates

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Mixture: In a 384-well plate, add the following in order:

    • Kinase assay buffer.

    • Test compound at various concentrations.

    • VEGFR-2 enzyme solution.

    • Poly(Glu, Tyr) substrate solution.

  • Initiation: Start the kinase reaction by adding a solution of ATP. The final volume is typically 10-25 µL.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes.

  • Signal Detection (ADP-Glo™ method):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Plot the luminescence signal (or % inhibition relative to controls) against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the enzyme's activity).

Self-Validation: The assay includes positive controls (no inhibitor) and negative controls (no enzyme) to define the dynamic range. A reference compound (e.g., Sorafenib) is typically run in parallel to validate assay performance and benchmark the potency of new compounds.[15]

Conclusion and Future Outlook

The pyrazole scaffold is a testament to the power of privileged structures in medicinal chemistry.[2][8] Its unique combination of electronic properties, hydrogen bonding capability, metabolic stability, and synthetic tractability has made it a cornerstone of drug discovery.[6][8] From anti-inflammatory agents to a new generation of targeted cancer therapies, the pyrazole nucleus continues to be a fertile ground for innovation.[1][14] As our understanding of disease biology deepens, the rational design of novel pyrazole derivatives will undoubtedly lead to the development of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The future will likely see more pyrazole derivatives among approved drugs, solidifying its status as an indispensable tool for medicinal chemists.[8]

References

  • Alam, M. A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011–2023. Available at: [Link]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances. Available at: [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

  • Kumar, R., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

  • Bousquet, P., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. Available at: [Link]

  • Kumar, R., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry.
  • Various Authors. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Sharma, R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Lotfi, A., et al. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]

  • Mondal, S., & Pramanik, A. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology. Available at: [Link]

  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • Various Authors. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Sources

Exploratory

Technical Guide: Preliminary Bioactivity Screening of Pyrazole Carbaldehydes

Executive Summary This technical guide provides a rigorous framework for the preliminary bioactivity screening of pyrazole carbaldehydes (specifically pyrazole-4-carbaldehydes). These compounds serve as privileged scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the preliminary bioactivity screening of pyrazole carbaldehydes (specifically pyrazole-4-carbaldehydes). These compounds serve as privileged scaffolds in medicinal chemistry due to their ability to act as both active pharmacophores and versatile intermediates (e.g., for Schiff bases or chalcones). This document outlines standardized protocols for antimicrobial, antioxidant, and cytotoxicity profiling, emphasizing experimental causality, validation controls, and structure-activity relationship (SAR) interpretation.

Chemical Rationale & Pre-Screening Validation[1]

The Pharmacophore

The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms.[1][2][3][4][5] In pyrazole carbaldehydes, the aldehyde group at position 4 (typically) acts as a reactive "warhead" or a handle for further derivatization, while the N1 and C3 positions allow for lipophilic tuning.

  • Bioactivity Driver: The planar heterocyclic ring facilitates intercalation with DNA or binding to protein pockets (e.g., kinase domains).

  • Aldehyde Function: Can form covalent Schiff base interactions with amine residues in biological targets or scavenge radicals via oxidation.

Essential Purity Checks (Go/No-Go Criteria)

Before any biological screening, the chemical integrity of the library must be validated. Impurities from the Vilsmeier-Haack synthesis (e.g., unreacted hydrazines or POCl


 residues) are highly cytotoxic and will yield false positives.
CheckMethodAcceptance CriteriaRationale
Solvent Residue

H-NMR
No peaks for DMF/DMSOSolvents can be toxic to cell lines or bacteria.
Homogeneity TLC / HPLCSingle spot/peak (>95%)Ensures activity is due to the target molecule.
Acid Residue pH StripNeutral (pH 6-7)Residual acid from hydrolysis kills bacteria non-specifically.

Antimicrobial Screening Workflow

The first line of screening typically targets ESKAPE pathogens due to the high demand for novel antibiotics.

Protocol: Agar Well Diffusion (Qualitative)

Objective: Rapidly identify "active" hits from the library.

Reagents:

  • Media: Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi.

  • Inoculum: Standardized to 0.5 McFarland (

    
     CFU/mL).
    
  • Controls:

    • Negative: DMSO (Dimethyl sulfoxide) – Max 1% v/v.

    • Positive: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).

Step-by-Step Methodology:

  • Plate Preparation: Pour 20 mL of sterilized MHA into Petri dishes; allow to solidify.

  • Inoculation: Swab the bacterial suspension evenly across the agar surface.

  • Well Creation: Use a sterile 6mm cork borer to punch wells.

  • Compound Delivery: Add 50-100 µL of the test compound (dissolved in DMSO at 1 mg/mL) into the wells.

  • Incubation: Incubate at 37°C for 24h (bacteria) or 25°C for 48h (fungi).

  • Readout: Measure the diameter of the Zone of Inhibition (ZOI) in mm.

Protocol: Minimum Inhibitory Concentration (MIC) (Quantitative)

Objective: Determine the lowest concentration required to inhibit visible growth.

Method: Broth Microdilution (96-well plate).

  • Dilution: Serial 2-fold dilution of compound (e.g., 500 µg/mL to 0.9 µg/mL) in nutrient broth.

  • Inoculation: Add 10 µL of standardized microbial suspension to each well.

  • Incubation: 37°C for 24h.

  • Visualization: Add 10 µL of Resazurin dye (0.01%).

    • Blue/Purple: No growth (Inhibition).

    • Pink/Colorless: Growth (Metabolic reduction of dye).

Antimicrobial Logic Diagram

Antimicrobial_Workflow Start Synthesized Pyrazole Carbaldehyde Purity Purity Check (NMR/TLC) Start->Purity Purity->Start Fail (Re-purify) Solubility Solubility Test (DMSO < 1%) Purity->Solubility Pass Screen Primary Screen: Agar Well Diffusion Solubility->Screen Result_Neg ZOI < 10mm (Inactive) Screen->Result_Neg Result_Pos ZOI > 10mm (Active Hit) Screen->Result_Pos MIC Secondary Screen: MIC (Broth Microdilution) Result_Pos->MIC MBC MBC/MFC Determination (Bactericidal vs Bacteriostatic) MIC->MBC

Figure 1: Decision matrix for antimicrobial screening, moving from qualitative hits to quantitative potency.

Antioxidant Profiling (DPPH Assay)

Pyrazole carbaldehydes, especially those with electron-rich aryl substituents, often exhibit antioxidant potential by stabilizing free radicals.

Mechanistic Basis

The assay utilizes 2,2-diphenyl-1-picrylhydrazyl (DPPH) , a stable violet radical. Upon accepting a hydrogen atom (HAT mechanism) or an electron (SET mechanism) from the pyrazole derivative, it reduces to yellow diphenylpicrylhydrazine.

Protocol
  • Stock Solution: Prepare 0.1 mM DPPH in methanol (protect from light).

  • Test Series: Prepare compound concentrations (e.g., 10, 20, 40, 80, 160 µg/mL).

  • Reaction: Mix 1 mL of compound solution + 3 mL of DPPH solution.

  • Control: 1 mL Methanol + 3 mL DPPH (Absorbance

    
    ).
    
  • Incubation: 30 minutes in the dark at room temperature.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    

Cytotoxicity Screening (MTT Assay)

To assess anticancer potential (e.g., against HeLa or MCF-7 lines) and general toxicity (against Vero/normal cells).

Principle

The MTT assay measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes.

Protocol
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates; incubate 24h for attachment.
    
  • Treatment: Add test compounds at varying concentrations; incubate for 48h.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL); incubate 4h at 37°C.

  • Solubilization: Discard media; add DMSO (100 µL) to dissolve formazan crystals.

  • Quantification: Measure Optical Density (OD) at 570 nm.

Cytotoxicity Pathway Diagram

MTT_Mechanism cluster_dead Dead Cell Pathway Compound Pyrazole Carbaldehyde (Test Compound) Cell Viable Cell (Mitochondria Active) Compound->Cell Incubation (48h) Enzyme Mitochondrial Reductase (NAD(P)H) Cell->Enzyme If Viable MTT MTT Reagent (Yellow Tetrazolium) MTT->Enzyme Substrate Formazan Formazan Crystals (Purple/Insoluble) Enzyme->Formazan Reduction DMSO Solubilization (DMSO) Formazan->DMSO Dissolution OD OD 570nm (Quantification) DMSO->OD DeadCell Non-Viable Cell NoReaction No Formazan Formed DeadCell->NoReaction

Figure 2: Mechanistic flow of the MTT assay. Inhibition of this pathway indicates cytotoxicity.

Structure-Activity Relationship (SAR) Analysis

Data interpretation relies on correlating chemical modifications with biological outcomes.[6]

Structural FeatureBiological ImpactMechanism
Aldehyde (-CHO) Reactive CenterSchiff base formation with lysine residues in bacterial proteins.
Halogens (Cl, Br, F) AntimicrobialIncreases lipophilicity (

), enhancing cell membrane penetration [1, 2].
Nitro (-NO

)
AntibacterialElectron-withdrawing nature increases reactivity; often associated with oxidative stress generation.
Hydroxyl (-OH) AntioxidantFacilitates Hydrogen Atom Transfer (HAT) to neutralize radicals [3].
N1-Phenyl Ring Stability/PotencyProvides resonance stabilization; substituents here fine-tune electronic density of the pyrazole core.

General Trend: Electron-withdrawing groups (EWG) at the para position of the N1-phenyl ring typically enhance antimicrobial potency, while Electron-donating groups (EDG) often favor antioxidant activity.

References

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Source: Journal of Pharmaceutical and Scientific Innovation (2013)

  • Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives Derived from Galloyl Hydrazide. Source: Chemical Methodologies (2021)

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Source: MDPI (2024)

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Source: ResearchGate (Review)

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Source: NIH / PMC

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki Coupling of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction using 3-iodo-1-methyl-1H-pyrazole-4-carbaldeh...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction using 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde. This guide offers a detailed protocol, explains the underlying scientific principles, and provides practical insights for the successful synthesis of 3-aryl-1-methyl-1H-pyrazole-4-carbaldehydes, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction: The Strategic Importance of Pyrazole Scaffolds

Substituted pyrazoles are a cornerstone in modern drug discovery and development, featuring in a wide array of pharmaceuticals and agrochemicals.[1] The 1-methyl-1H-pyrazole-4-carbaldehyde core, when functionalized at the 3-position with various aryl groups, generates a library of compounds with significant potential for biological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating the crucial carbon-carbon bond between the pyrazole and an aryl partner, favored for its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability and low toxicity of its reagents.[2][3]

This document will focus on the use of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde as the electrophilic partner in this reaction. The high reactivity of the carbon-iodine bond makes it an excellent substrate for oxidative addition to the palladium catalyst, a key step in the catalytic cycle.[2]

Understanding the Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction. The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.

  • Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired 3-aryl-1-methyl-1H-pyrazole-4-carbaldehyde product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Mechanism

Materials and Reagents

Starting Material Properties
CompoundIUPAC NameCAS NumberMolecular FormulaMolecular WeightPhysical Form
Substrate 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde1946818-23-0C₅H₅IN₂O236.01 g/mol Powder
Recommended Reagents and Solvents
Reagent/SolventPurposeRecommended GradeSupplier Example
Arylboronic AcidCoupling Partner≥95%Sigma-Aldrich, Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Catalyst99%Strem Chemicals, Sigma-Aldrich
Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)BaseAnhydrous, ≥98%Fisher Scientific, VWR
1,4-Dioxane or Dimethylformamide (DMF)SolventAnhydrousAcros Organics, Sigma-Aldrich
WaterCo-solventDeionized-
Ethyl AcetateExtraction SolventACS Grade-
BrineWashing AgentSaturated solution-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying Agent--
Silica GelStationary Phase for Chromatography230-400 mesh-

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde with an arylboronic acid. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Suzuki_Workflow

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add the chosen solvent system. A common and effective system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, typically 2-5 mol%).

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[6]

  • Characterization: The purified 3-aryl-1-methyl-1H-pyrazole-4-carbaldehyde should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7]

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure thorough degassing of the reaction mixture. The quality of the palladium catalyst is also crucial; consider using a fresh batch.

    • Inactive Boronic Acid: Boronic acids can dehydrate to form boroxines, which may be less reactive. Using a slight excess of the boronic acid or ensuring its quality can mitigate this.

    • Insufficient Base: The base is critical for the transmetalation step. Ensure the base is anhydrous and used in sufficient excess. K₃PO₄ is often a robust choice for challenging couplings.[8]

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur at higher temperatures. Optimizing the reaction temperature can minimize this side product.

    • Protodeborylation: The boronic acid can be replaced by a hydrogen atom. This can be more prevalent with electron-rich boronic acids or in the presence of excess water.

  • Purification Challenges:

    • The polarity of the 3-aryl-1-methyl-1H-pyrazole-4-carbaldehyde products can vary significantly depending on the nature of the aryl substituent. A careful selection of the eluent system for column chromatography is necessary.

Safety Precautions

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 3-aryl-1-methyl-1H-pyrazole-4-carbaldehydes from 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently generate a diverse range of valuable compounds for further investigation in drug discovery and materials science.

References

  • Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. 2011 (xi) 1-21.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCr Journals.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading.
  • The proposed dual roles of K3PO4 (i and ii) in the coupling reactions...
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry.
  • Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
  • Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesyl
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PubMed Central.
  • Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. American Chemical Society.
  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
  • 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
  • 3-METHYL-1H-PYRAZOLE-4-CARBALDEHYDE | 112758-40-4. ChemicalBook.
  • Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst.
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
  • Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Chemistry Portal.
  • 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central.
  • 3-methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 2760056. PubChem.
  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.
  • Suzuki–Miyaura cross-coupling reactions of aryl iodides with...
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • 3​ Iodo 1​ Methyl 1​H Pyrazole 4​ Carbaldehyde, Technical Grade. IndiaMART.
  • 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid. MySkinRecipes.

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Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Pyrazole Heterocycles

Introduction: The Strategic Importance of Pyrazole Functionalization The pyrazole motif is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and ability to participate in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole Functionalization

The pyrazole motif is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have cemented its status as a privileged scaffold in a multitude of blockbuster pharmaceuticals, agrochemicals, and functional organic materials. The strategic functionalization of the pyrazole core allows for the fine-tuning of a molecule's steric and electronic properties, enabling the optimization of its biological activity or material characteristics. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at various positions of the pyrazole ring.[1][2]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions of pyrazole heterocycles, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for key reactions, and offer insights into troubleshooting common challenges. The objective is to equip the reader with not only the "how" but also the "why," fostering a deeper understanding that enables rational reaction design and optimization.

Mechanistic Pillars of Palladium-Catalyzed Pyrazole Coupling

The success of a palladium-catalyzed cross-coupling reaction hinges on a delicate interplay between the palladium catalyst, ligands, bases, and solvents, all orchestrated within a catalytic cycle. While specific reaction types have unique features, the fundamental steps of oxidative addition, transmetalation (for C-C coupling) or coordination/deprotonation (for C-N coupling), and reductive elimination are conserved.[3][4]

The Catalytic Cycle: A Conceptual Framework

A generalized catalytic cycle for a Suzuki-Miyaura coupling, a widely used C-C bond-forming reaction, is depicted below. This framework is adaptable to other cross-coupling reactions with variations in the transmetalation step.

Suzuki-Miyaura Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pyrazole-X Pd(II)_Complex Pd(II) Intermediate (R-Pd(II)-X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-B(OR)2) Pd(II)_Boronate Pd(II) Boronate Complex (R-Pd(II)-R')L2 Transmetalation->Pd(II)_Boronate Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Pyrazole-Ar Pd(II)_Complex->Transmetalation Ar-B(OH)2 Base Pd(II)_Boronate->Reductive_Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of a halopyrazole.

Expert Insights on Causality:

  • Oxidative Addition: This is often the rate-determining step. The reactivity of the pyrazole halide is crucial, with the general trend being I > Br > Cl. The choice of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable ligand is critical to facilitate this step. The electron-rich and sterically demanding phosphine ligands, for instance, promote the formation of the active 14-electron Pd(0) species necessary for oxidative addition.[3]

  • Transmetalation (Suzuki Coupling): The boronic acid must be activated by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent can significantly impact the efficiency of this step.[5]

  • Reductive Elimination: This final step forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst. The steric and electronic properties of the ligands on the palladium center influence the rate of reductive elimination. Bulky ligands can promote this step by creating a more sterically crowded environment around the metal center.

Key Palladium-Catalyzed Cross-Coupling Reactions of Pyrazoles

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the arylation, vinylation, and alkylation of pyrazoles. It is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

This protocol provides a general procedure for the C-4 arylation of a pyrazole core.

Materials:

  • 1-Substituted-4-bromopyrazole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the 1-substituted-4-bromopyrazole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add toluene and water to the flask.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to remove any dissolved oxygen.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings of Pyrazoles

Pyrazole SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1-Methyl-4-bromopyrazole4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095[6]
1-Boc-4-iodopyrazole2-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O9088[6]
1-Phenyl-3-bromopyrazoleVinylboronic acid pinacol esterPdCl₂(dppf) (3)-K₂CO₃DME/H₂O8075N/A
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl and N-alkyl pyrazoles. This reaction is of paramount importance in pharmaceutical research, as the introduction of an amino group can significantly modulate the pharmacological properties of a molecule.[7][8]

This protocol outlines a general procedure for the C-4 amination of a pyrazole.

Materials:

  • 1-Substituted-4-bromopyrazole (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk flask.

  • Reagent Addition: Add the 1-substituted-4-bromopyrazole, aniline, and toluene.

  • Degassing: If not performed in a glovebox, degas the mixture with three vacuum/inert gas cycles.

  • Reaction: Heat the reaction to 110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for installing alkynyl groups onto the pyrazole ring. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[9]

Materials:

  • 1-Substituted-4-iodopyrazole (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N, 3.0 mmol)

  • Tetrahydrofuran (THF, 5 mL)

  • Schlenk flask or sealed vial

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the 1-substituted-4-iodopyrazole, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Reagent Addition: Add THF and triethylamine, followed by the dropwise addition of phenylacetylene.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

N-Arylation of Pyrazoles

Direct N-arylation of the pyrazole core is a highly desirable transformation. Palladium catalysis offers an efficient alternative to traditional copper-catalyzed Ullmann conditions. The choice of ligand is critical for achieving high yields and, in the case of unsymmetrical pyrazoles, for controlling regioselectivity.[10][11]

This protocol is adapted from a procedure utilizing tBuBrettPhos as a highly effective ligand.[11]

Materials:

  • Pyrazole (1.2 mmol)

  • Aryl triflate (1.0 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • tBuBrettPhos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Sealed tube

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox, add Pd(OAc)₂, tBuBrettPhos, Cs₂CO₃, pyrazole, and the aryl triflate to a sealable reaction tube.

  • Solvent Addition: Add 1,4-dioxane to the tube.

  • Reaction: Seal the tube and heat the mixture to 100 °C for 18 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Experimental Workflow and Troubleshooting

A successful cross-coupling reaction requires careful attention to detail, from reagent purity to reaction setup and monitoring.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Purity Check, Degassing) Start->Reagent_Prep Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Prep->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Reaction Workup (Quenching, Extraction) Reaction_Monitoring->Workup Reaction Complete Purification Purification (Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh palladium source and ligand. Consider using a pre-catalyst. Ensure proper degassing to avoid catalyst oxidation.[12]
Poorly reactive substrateSwitch to a more reactive halide (e.g., from -Cl to -Br or -I). Increase reaction temperature.
Inappropriate ligandScreen a panel of ligands with varying steric and electronic properties.[13]
Side Reactions (e.g., Homocoupling) Inefficient transmetalationOptimize the base and solvent system. Additives like Ag₂O can sometimes suppress homocoupling of boronic acids.
Catalyst decompositionLower the reaction temperature. Use a more robust ligand.
Poor Regioselectivity (for unsymmetrical pyrazoles) Steric and electronic factorsModify the protecting group on the pyrazole nitrogen to influence the steric environment. Screen different ligands that may favor one regioisomer.[10]

Conclusion

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic organic chemistry, providing a powerful platform for the functionalization of pyrazole heterocycles. A thorough understanding of the underlying mechanisms, coupled with access to robust and reliable protocols, empowers researchers to efficiently synthesize novel pyrazole-containing molecules with diverse applications. The methodologies and insights presented in this guide are intended to serve as a valuable resource for navigating the exciting and ever-evolving landscape of pyrazole chemistry.

References

  • A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. National Institutes of Health. [Link]

  • Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. ResearchGate. [Link]

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. ResearchGate. [Link]

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Organic Chemistry Portal. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health. [Link]

  • Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. ACS Omega. [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]

  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Royal Society of Chemistry. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. ScienceOpen. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones. National Institutes of Health. [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles. Organic Chemistry Frontiers. [Link]

  • Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

  • Stereoselective Construction of Trisubstituted 1,3‐Enynes via Aryl to Vinyl 1,4‐Palladium Migration. Advanced Synthesis & Catalysis. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. National Institutes of Health. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. ResearchGate. [Link]

  • Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Helvetica Chimica Acta. [Link]

Sources

Method

Application Notes: 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde as a Versatile Bifunctional Building Block in Modern Organic Synthesis

Introduction: The Strategic Importance of the Pyrazole Scaffold The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1][2][3] Its prevalence in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1][2][3] Its prevalence in blockbuster drugs—ranging from anti-inflammatory agents like Celecoxib to anti-obesity drugs and anticancer therapeutics—stems from its unique electronic properties and its ability to act as a versatile scaffold for molecular elaboration.[1][4] The development of novel synthetic methodologies that allow for the precise and efficient functionalization of the pyrazole ring is, therefore, a critical endeavor for researchers in drug discovery and development.[5] This guide focuses on a particularly powerful and versatile building block: 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde .

A Chemist's Swiss Army Knife: 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde

This molecule is a bifunctional synthetic intermediate of immense value. It possesses two distinct and orthogonally reactive functional groups:

  • A C3-Iodo Group: An ideal handle for modern palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is sufficiently reactive to participate in a host of transformations, enabling the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

  • A C4-Carbaldehyde Group: A classic electrophilic center that opens the door to a vast number of well-established transformations, including condensation reactions, oxidation, reduction, and the formation of imines and related derivatives.[6][7]

The strategic placement of these two groups allows for a sequential and controlled diversification of the pyrazole core, making it an exemplary building block for constructing complex molecular architectures and libraries of potential drug candidates.

G cluster_main 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde cluster_c3 C3-Iodo Position Reactions cluster_c4 C4-Aldehyde Position Reactions main Start Building Block suzuki Suzuki Coupling (C-C Bond) main->suzuki knoevenagel Knoevenagel Condensation (C=C Bond) main->knoevenagel sonogashira Sonogashira Coupling (C-C Bond) buchwald Buchwald-Hartwig (C-N Bond) oxidation Oxidation (C-O Bond) reductive_amination Reductive Amination (C-N Bond)

Figure 1: Versatility of the 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde building block.

Section 1: Palladium-Catalyzed Cross-Coupling at the C3-Position

The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling, making our title compound an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl/Heteroaryl Pyrazoles

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in pharmaceutical development due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[8][9]

Mechanistic Insight: The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the C-I bond of the pyrazole. Following this, a transmetalation step occurs where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst, thus completing the catalytic cycle.[9][10]

Suzuki_Reaction cluster_conditions Reaction Conditions pyrazole 3-Iodo-1-methyl-1H- pyrazole-4-carbaldehyde product 3-Aryl-1-methyl-1H- pyrazole-4-carbaldehyde pyrazole->product boronic R-B(OH)2 (Aryl/Heteroaryl Boronic Acid) boronic->product catalyst Pd(0) Catalyst Base

Figure 2: General scheme for the Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for coupling an arylboronic acid with 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde.

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde250.011.01.0
Arylboronic AcidVaries1.21.2
Pd(PPh₃)₄ (Tetrakis)1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane/Water (4:1 v/v)-5 mL-

Step-by-Step Methodology:

  • To a flame-dried 25 mL Schlenk flask, add 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde (250 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask under a positive pressure of inert gas.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Causality Note: The use of a biphasic solvent system like dioxane/water and an inorganic base like K₂CO₃ is crucial for activating the boronic acid for the transmetalation step.[11]

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-aryl-1-methyl-1H-pyrazole-4-carbaldehyde.

Sonogashira Coupling: Synthesis of 3-Alkynyl Pyrazoles

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, linking our iodo-pyrazole to a terminal alkyne. The resulting ortho-formyl hetarylacetylenes are highly valuable intermediates for constructing fused heterocyclic systems through intramolecular cyclization reactions.[12]

Protocol 2: General Procedure for Sonogashira Coupling

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde250.011.01.0
Terminal Alkyne (e.g., Phenylacetylene)102.131.11.1
PdCl₂(PPh₃)₂701.900.030.03
Copper(I) Iodide (CuI)190.450.060.06
Triethylamine (TEA)101.193.03.0
Anhydrous Tetrahydrofuran (THF)-5 mL-

Step-by-Step Methodology:

  • In an argon-flushed Schlenk flask, dissolve 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde (250 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Add PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), CuI (11 mg, 0.06 mmol), and triethylamine (0.42 mL, 3.0 mmol).

  • Expertise Note: Copper(I) iodide acts as a co-catalyst, crucial for the formation of a copper(I) acetylide intermediate which facilitates the transmetalation to the palladium center. Triethylamine serves as both the base and a solvent.

  • Add the terminal alkyne (e.g., phenylacetylene, 0.12 mL, 1.1 mmol) dropwise at room temperature.

  • Stir the reaction at room temperature for 8 hours or until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with THF.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the 3-alkynyl-1-methyl-1H-pyrazole-4-carbaldehyde.

Buchwald-Hartwig Amination: Synthesis of 3-Amino Pyrazoles

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for C-N bond formation.[13] This is particularly important for introducing amine functionalities, which are common pharmacophores, onto the pyrazole scaffold.

Mechanistic Insight: Similar to other cross-coupling reactions, the cycle involves oxidative addition of Pd(0) to the C-I bond. The amine then coordinates to the palladium complex, and deprotonation by the base forms a palladium amide. Reductive elimination from this intermediate furnishes the desired C-N bond and regenerates the Pd(0) catalyst.[14] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step.[14]

Buchwald_Hartwig pyrazole 3-Iodo-1-methyl-1H- pyrazole-4-carbaldehyde product 3-(R1R2-Amino)-1-methyl-1H- pyrazole-4-carbaldehyde pyrazole->product amine R1R2-NH (Primary/Secondary Amine) amine->product

Figure 3: General scheme for the Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde250.011.01.0
Amine (e.g., Morpholine)87.121.21.2
Pd₂(dba)₃915.720.020.02
XPhos476.620.080.08
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene-5 mL-

Step-by-Step Methodology:

  • Add Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry Schlenk tube.

  • Evacuate and backfill with argon. Add anhydrous toluene (2 mL).

  • Trustworthiness Note: Pre-forming the catalyst by stirring this mixture at room temperature for 10 minutes is often beneficial for reaction consistency.

  • In a separate flask, dissolve 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde (250 mg, 1.0 mmol) and the amine (e.g., morpholine, 0.105 mL, 1.2 mmol) in anhydrous toluene (3 mL).

  • Transfer the substrate solution to the catalyst mixture via cannula.

  • Heat the reaction mixture to 100 °C for 16 hours.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography to obtain the 3-amino-1-methyl-1H-pyrazole-4-carbaldehyde.

Section 2: Transformations of the C4-Carbaldehyde Moiety

The aldehyde group provides a complementary reactive site for further diversification, often performed after an initial cross-coupling reaction.

Knoevenagel Condensation: C=C Bond Formation

The Knoevenagel condensation is a classic reaction of aldehydes with active methylene compounds (e.g., malononitrile, cyanoacetamides) to form a new carbon-carbon double bond.[6][15]

Protocol 4: Synthesis of 2-Cyano-3-(1-methyl-3-phenyl-1H-pyrazol-4-yl)acrylamide

This protocol assumes the starting material is the product from a Suzuki coupling (Protocol 1).

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
3-Phenyl-1-methyl-1H-pyrazole-4-carbaldehyde198.221.01.0
2-Cyanoacetamide84.081.01.0
Piperidine85.15catalytic-
Ethanol-5 mL-

Step-by-Step Methodology:

  • Dissolve 3-phenyl-1-methyl-1H-pyrazole-4-carbaldehyde (198 mg, 1.0 mmol) and 2-cyanoacetamide (84 mg, 1.0 mmol) in ethanol (5 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (2 drops).

  • Heat the mixture to reflux for 4 hours. A precipitate often forms as the reaction proceeds.

  • Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure product.

Conclusion

3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde is a superbly versatile and highly valuable building block for synthetic and medicinal chemists. Its two orthogonal reactive sites—the C3-iodo group for cross-coupling and the C4-aldehyde for classical transformations—provide a reliable and powerful platform for the synthesis of diverse and complex pyrazole-containing molecules. The protocols outlined in this guide serve as a robust starting point for researchers aiming to leverage this compound in their drug discovery and material science programs.

References

  • Beryozkina, T., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. [Link]

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21. [Link]

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology ePubl. [Link]

  • Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]

  • Shrivastava, T., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1368. [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Singleton, D. A. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]

  • S.A., E., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics, 15(4), 1-15. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry, 40(1). [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular CN cross-coupling of primary allylamines. [Link]

  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • MilliporeSigma. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]

  • Alam, M. S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 8(1), 2-17. [Link]

  • PubMed. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • SciELO México. (2019). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

Sources

Application

Application Note: 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde as a Divergent Scaffold in Kinase &amp; GPCR Ligand Discovery

This Application Note is designed for medicinal chemists and drug discovery scientists utilizing 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 113975-37-4) as a divergent scaffold.[1] [1][2] Executive Summary 3-iodo-1...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists utilizing 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 113975-37-4) as a divergent scaffold.[1]

[1][2]

Executive Summary

3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde represents a "privileged structure" in modern medicinal chemistry.[1] Its value lies in its orthogonal reactivity :

  • The C4-Aldehyde: A highly reactive electrophile suitable for rapid library expansion via reductive amination or condensation.

  • The C3-Iodide: A stable handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), allowing access to the "gatekeeper" regions of kinase pockets.[1]

This note details the handling, chemical stability, and validated protocols for transforming this building block into bioactive lead compounds.

Chemical Profile & Stability[1][2]

PropertySpecification / Note
CAS Number 113975-37-4
Molecular Formula C₅H₅IN₂O
Molecular Weight 236.01 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, MeOH.[1][2] Sparingly soluble in water.[1]
Reactivity Alert Aldehyde: Susceptible to oxidation (to carboxylic acid) in air over time; store under inert gas at -20°C. Iodide: Light-sensitive; protect from direct light to prevent homolytic cleavage/discoloration.[1]
Structural Logic

The 1-methyl group blocks the acidic N-H, simplifying purification and improving lipophilicity.[1] The C3-iodine is electronically distinct from the more common C4-halides; it is less prone to rapid oxidative addition than C4-I, requiring specific catalytic systems for high yields.[1]

Medicinal Chemistry Applications

A. Kinase Inhibitor Design (The "Hinge-Binder" Strategy)

In many kinase inhibitors (e.g., analogs of Crizotinib or Ruxolitinib), the pyrazole ring serves as the hinge-binding motif.[1]

  • C4-Position (Aldehyde): Points toward the solvent-exposed region.[1] Ideal for solubilizing groups (morpholines, piperazines) introduced via reductive amination.[1]

  • C3-Position (Iodide): Points toward the hydrophobic back-pocket or the gatekeeper residue.[1] Suzuki coupling here introduces aryl/heteroaryl groups that determine selectivity.[1]

B. Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "Fragment Growing" vector.[1]

  • Step 1: React the aldehyde with a focused amine library to identify a low-affinity binder.

  • Step 2: Grow the fragment from the C3-iodine position to pick up additional hydrophobic interactions.

Experimental Protocols

Protocol A: C3-Functionalization via Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid to the C3-position while preserving the C4-aldehyde.[1]

Rationale: The aldehyde is an electron-withdrawing group (EWG).[1] While EWGs generally facilitate oxidative addition, the C3 position is sterically adjacent to the N-methyl and the C4-substituent.[1] A bidentate ligand (dppf) is used to stabilize the Pd species and prevent dehalogenation.[1]

Reagents:

  • Substrate: 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)[1]

  • Coupling Partner: Aryl boronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)[1]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, combine the pyrazole substrate, aryl boronic acid, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous K₂CO₃ solution.

  • Reaction:

    • Thermal: Heat to 80°C for 4–6 hours.

    • Microwave: Heat to 100°C for 30 minutes (High absorption).

  • Monitoring: Check TLC (Hexane/EtOAc 3:1). The aldehyde spot (usually UV active, DNP positive) should shift significantly.[1]

  • Workup: Dilute with EtOAc and water. Extract aqueous layer 2x with EtOAc.[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (SiO₂).[1] Note: The product will likely be more polar than the starting iodide.

Protocol B: C4-Functionalization via Reductive Amination

Objective: To convert the aldehyde into a secondary/tertiary amine for solubility enhancement.[1]

Rationale: Sodium Triacetoxyborohydride (STAB) is used instead of NaBH₄.[1] STAB is milder and will not reduce the pyrazole ring or the C-I bond, and it tolerates the presence of the iodine for subsequent coupling steps.[1]

Reagents:

  • Substrate: 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)[1]

  • Amine: Secondary amine (e.g., Morpholine, 1.1 equiv)[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acid Catalyst: Acetic Acid (1-2 drops, to adjust pH to ~5-6)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve the pyrazole aldehyde and the amine in DCE at room temperature. Add Acetic Acid.[1][2] Stir for 30–60 minutes to allow the imine/iminium ion to form (equilibrium).

  • Reduction: Add STAB in one portion. The reaction may bubble slightly.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Quench: Add saturated aqueous NaHCO₃ (Caution: gas evolution). Stir vigorously for 15 minutes to quench unreacted borohydride.

  • Workup: Separate phases. Extract aqueous layer with DCM.[1]

  • Purification: The product is an amine.[3] If acid-sensitive, use neutral alumina or basified silica (1% Et₃N in eluent) for chromatography.[1]

Visualized Workflows

Diagram 1: The Divergent Synthesis Logic

This diagram illustrates how the scaffold serves as a central hub for library generation.

DivergentSynthesis Start 3-iodo-1-methyl- pyrazole-4-carbaldehyde RedAm Reductive Amination (C4-Amine) Start->RedAm R-NH2 / STAB Oxidation Oxidation (C4-Carboxylic Acid) Start->Oxidation NaClO2 Condensation Condensation (Fused Heterocycles) Start->Condensation Hydrazines Suzuki Suzuki Coupling (C3-Aryl) Start->Suzuki Ar-B(OH)2 / Pd Sonogashira Sonogashira Coupling (C3-Alkyne) Start->Sonogashira Alkyne / Pd-Cu RedAm->Suzuki Route A: Solubilize First Suzuki->RedAm Route B: Core First

Figure 1: Divergent synthetic pathways available from the core scaffold.[1] Green nodes indicate C4 modifications; Red nodes indicate C3 modifications.

Diagram 2: Suzuki Coupling Decision Tree

A logic flow for optimizing the C3-coupling reaction.[1]

SuzukiLogic Start Start: Suzuki Coupling (C3-Iodide) CheckAldehyde Is the Aldehyde Sensitive to Base? Start->CheckAldehyde Protect Protect Aldehyde (Acetal Formation) CheckAldehyde->Protect Yes (e.g. Enolizable neighbors) Standard Standard Conditions Pd(dppf)Cl2, K2CO3 Dioxane/H2O CheckAldehyde->Standard No (Typical) Protect->Standard Analyze Analyze Conversion (LCMS) Standard->Analyze Success Isolate Product Analyze->Success >90% Conv. FailDehalo Issue: Dehalogenation? Switch to Pd(PPh3)4 Lower Temp Analyze->FailDehalo Product - I FailStalled Issue: Low Conversion? Switch to XPhos Pd G2 Microwave Heating Analyze->FailStalled SM remaining

Figure 2: Optimization logic for Suzuki coupling at the sterically constrained C3 position.

References

  • Synthesis and Reactivity of Halo-Pyrazoles

    • Arkivoc (2014).[1][4] "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction."

  • Medicinal Chemistry of Pyrazole Carbaldehydes

    • Asian Journal of Chemistry (2011).[1] "1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives: Synthesis and Biological Activity."

  • Reductive Amination Protocols

    • INEOS OPEN (2021).[1][5] "Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes."

  • General Suzuki Coupling Guide

    • Organic Chemistry Portal.[1] "Suzuki Coupling: Mechanism and Recent Literature."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs). Our goal is to empower you with the scientific understanding to not only execute this reaction successfully but also to optimize it for your specific pyrazole substrates.

Introduction: The Vilsmeier-Haack Reaction in Pyrazole Chemistry

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles.[1] The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the pyrazole ring.[2][3] This transformation is of significant interest as the resulting pyrazole-4-carbaldehydes are crucial building blocks in the synthesis of a wide array of biologically active molecules and functional materials.[4]

The electrophile in this reaction is a chloroiminium salt, also known as the Vilsmeier reagent.[5] Due to the electronic nature of the pyrazole ring, where the two nitrogen atoms decrease the electron density at C-3 and C-5, the C-4 position is the most electron-rich and, therefore, the primary site for electrophilic substitution.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it formed?

A1: The Vilsmeier reagent is the active electrophile in the reaction. It is typically a chloroiminium salt formed from the reaction of a substituted amide (most commonly DMF) with a halogenating agent like phosphorus oxychloride (POCl₃). The formation is an exothermic process and should be carried out at low temperatures (typically 0 °C or below) to ensure its stability and prevent decomposition.[2]

Q2: Why is my Vilsmeier-Haack reaction not working on my pyrazole substrate?

A2: The most common reason for reaction failure is insufficient activation of the pyrazole ring. The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich substrate.[5] If your pyrazole contains strong electron-withdrawing groups (e.g., nitro, cyano), the electron density at the C-4 position may be too low for the electrophilic attack to occur. In some reported cases, pyrazoles with strong electron-withdrawing groups on an N-phenyl substituent showed very low to no conversion.

Q3: What is the typical regioselectivity for the formylation of pyrazoles?

A3: The formylation of N-substituted pyrazoles predominantly occurs at the C-4 position. The two nitrogen atoms in the ring have a deactivating effect on the adjacent C-3 and C-5 positions, making the C-4 position the most nucleophilic and susceptible to electrophilic attack.

Q4: Can I perform this reaction on an N-unsubstituted pyrazole?

A4: N-unsubstituted pyrazoles often pose a challenge for C-4 formylation under standard Vilsmeier-Haack conditions. The acidic N-H proton can be abstracted by the Vilsmeier reagent or other bases present, leading to the formation of an unreactive pyrazolate anion. Successful formylation typically requires an N-substituted pyrazole. It has been reported that 3,5-dimethyl-1H-pyrazole, which lacks a substituent on the nitrogen atom, fails to undergo formylation at the 4-position under analogous conditions.[6]

Q5: What are the common solvents used for this reaction?

A5: Often, an excess of DMF is used, serving as both a reagent and the solvent. Other inert solvents such as dichloromethane (DCM), chloroform, or 1,2-dichloroethane (DCE) can also be employed, particularly if the amount of DMF needs to be precisely controlled.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the Vilsmeier-Haack formylation of pyrazoles, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield
Symptom Potential Cause Troubleshooting Steps & Scientific Rationale
No reaction or very low conversion of starting material. 1. Deactivated Pyrazole Substrate: The pyrazole ring is substituted with strong electron-withdrawing groups (EWGs).Solution: If possible, modify the synthetic route to perform the formylation before introducing strong EWGs. Alternatively, more forcing conditions (higher temperature, longer reaction time) may be required, but this increases the risk of side reactions. The fundamental issue is the low nucleophilicity of the pyrazole C-4 position, which is necessary to attack the weak Vilsmeier electrophile.
2. Impure or Wet Reagents/Solvents: Water will rapidly quench the Vilsmeier reagent and POCl₃.Solution: Ensure that DMF and any other solvents are anhydrous. Use freshly opened or properly stored POCl₃. It is crucial to maintain a dry, inert atmosphere (e.g., under nitrogen or argon) throughout the reaction.
3. Insufficient Amount of Vilsmeier Reagent: The stoichiometry of the Vilsmeier reagent to the pyrazole substrate is critical.Solution: Increase the equivalents of both DMF and POCl₃. A common starting point is 1.5-3.0 equivalents of POCl₃ relative to the pyrazole, with DMF in excess. For less reactive substrates, increasing the equivalents of the Vilsmeier reagent can drive the reaction to completion.[4]
4. Inadequate Reaction Temperature or Time: The reaction may be too slow under the current conditions.Solution: While the Vilsmeier reagent is prepared at low temperatures, the formylation step often requires heating. Gradually increase the reaction temperature (e.g., from room temperature to 60-100 °C) and monitor the reaction progress by TLC. Reaction times can range from a few hours to over 24 hours depending on the substrate's reactivity.[4]
Problem 2: Formation of Multiple Products and Side Reactions
Symptom Potential Cause Troubleshooting Steps & Scientific Rationale
Isolation of a product corresponding to the N-dealkylated pyrazole. N-Dealkylation Side Reaction: This can occur with certain N-alkyl or N-benzyl groups, particularly under harsh conditions.Solution: This side reaction is often promoted by high temperatures. Try to run the reaction at the lowest possible temperature that still allows for a reasonable conversion rate. If the N-substituent is particularly labile, consider using a more robust protecting group if feasible within your synthetic scheme.
Presence of chlorinated byproducts, especially if the substrate has hydroxyl or other sensitive groups. Chlorination by POCl₃ or the Vilsmeier Reagent: POCl₃ is a potent chlorinating agent. The Vilsmeier reagent itself can also act as a source of chlorine for susceptible functional groups.Solution: If your substrate has a hydroxyl group that you wish to preserve, it will likely be chlorinated. In such cases, it is advisable to protect the hydroxyl group before the Vilsmeier-Haack reaction. If using alternative Vilsmeier reagents (e.g., from oxalyl chloride/DMF), their reactivity towards other functional groups should be considered.
A complex mixture of unidentified byproducts. Decomposition of DMF or the Vilsmeier Reagent at High Temperatures: Prolonged heating at very high temperatures (e.g., >120 °C) can lead to the decomposition of DMF, potentially generating side reactions.Solution: Avoid excessively high temperatures. Optimize the reaction to proceed at a moderate temperature (e.g., 80-100 °C) for a reasonable time. If high temperatures are necessary for your substrate, consider a slow addition of the pyrazole to the pre-formed Vilsmeier reagent to maintain a low concentration of the substrate in the hot reaction mixture.

Experimental Protocols & Methodologies

General Protocol for Vilsmeier-Haack Formylation of a Pyrazole

This protocol is a general guideline and may require optimization for specific substrates.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (1.5-2.0 equivalents) dropwise to the DMF with vigorous stirring. The addition should be slow to control the exothermic reaction.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a white, viscous salt indicates the generation of the Vilsmeier reagent.

2. Formylation Reaction:

  • Dissolve the N-substituted pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or an appropriate inert solvent (e.g., DCM, DCE).

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to the desired temperature (typically 60-100 °C).

  • Monitor the reaction progress by TLC until the starting material is consumed.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Basify the aqueous solution to a pH of 8-9 using a saturated sodium carbonate or sodium hydroxide solution. This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic byproducts.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[3]

Data Presentation: Recommended Reaction Parameters

The optimal conditions can vary significantly based on the electronic nature of the pyrazole substituents.

Pyrazole Substituent Type Reagent Equivalents (POCl₃) Temperature Range (°C) Typical Reaction Time (h) Notes
Electron-Donating Groups (e.g., alkyl, alkoxy) 1.5 - 2.560 - 902 - 8These substrates are generally reactive and proceed under mild conditions.
Neutral or Weakly Deactivating Groups (e.g., phenyl, halo) 2.0 - 4.080 - 1206 - 24Higher temperatures and a larger excess of the Vilsmeier reagent are often necessary to achieve good conversion.
Strong Electron-Withdrawing Groups (e.g., nitroaryl) 3.0 - 5.0+100 - 140+24 - 48+Reaction may be very sluggish or fail completely. Significant optimization and careful monitoring for decomposition are required.

Visualizations: Mechanisms and Workflows

Vilsmeier-Haack Reaction Mechanism on a Pyrazole

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Iminium Salt Formation cluster_3 Step 4: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent  + POCl₃ (0 °C) POCl3 POCl₃ Sigma_Complex Sigma Complex Intermediate Vilsmeier_Reagent->Sigma_Complex Pyrazole N-Substituted Pyrazole Pyrazole->Sigma_Complex  Attack at C-4 Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt  Rearomatization  (-H⁺) Final_Product Pyrazole-4-carbaldehyde Iminium_Salt->Final_Product  H₂O, Base Troubleshooting_Workflow Start Low or No Yield Observed Check_Substrate Is the pyrazole alectron-rich? Start->Check_Substrate Check_Reagents Are reagents and solvents anhydrous? Check_Substrate->Check_Reagents Yes Modify_Synthesis Modify synthesis to formylate before adding EWGs. Check_Substrate->Modify_Synthesis No Check_Stoichiometry Is Vilsmeier reagent in sufficient excess? Check_Reagents->Check_Stoichiometry Yes Dry_Reagents Use anhydrous solvents and fresh POCl₃. Check_Reagents->Dry_Reagents No Check_Conditions Are temperature and time sufficient? Check_Stoichiometry->Check_Conditions Yes Increase_Reagents Increase equivalents of POCl₃ and DMF. Check_Stoichiometry->Increase_Reagents No Increase_Temp_Time Gradually increase temperature and/or reaction time. Check_Conditions->Increase_Temp_Time No Success Problem Solved Check_Conditions->Success Yes Modify_Synthesis->Start Re-evaluate Dry_Reagents->Start Re-run Increase_Reagents->Start Re-run Increase_Temp_Time->Start Re-run

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Chahal, M., Dhillon, S., & Kinger, M. (2023). RSC Advances, 13(39), 27351–27385. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Chahal, M., Dhillon, S., & Kinger, M. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Arkivoc, 2019(5), 119-135. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Vaickelioniene, R., et al. (2022). Molbank, 2022(2), M1382. [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Joshi, A., et al. (2015). Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

  • Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Finar, I. L., & Lord, G. H. (1957). Journal of the Chemical Society, 3314-3315. [Link]

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Wagh, S. B., & Raje, V. P. (2014). International Journal of ChemTech Research, 6(1), 32-47. [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. NROChemistry. [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]

  • N-Dealkylation of Amines. van der Pijl, F., et al. (2022). Advanced Synthesis & Catalysis, 364(11), 1845-1875. [Link]

  • Mechanism of N-dealkylation metabolism. ResearchGate. [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Interpreting the ¹H NMR Spectrum of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of discovery. Nuclear Magnetic Resonance (NMR) spectroscopy, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of discovery. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains one of the most powerful tools for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde, a substituted pyrazole of interest in medicinal chemistry. Beyond a simple spectral interpretation, we will delve into the causal factors governing the observed chemical shifts and coupling patterns, comparing the target molecule with structurally related analogues to provide a comprehensive understanding.

The Strategic Importance of Pyrazoles and Their Characterization

The pyrazole motif is a privileged scaffold in drug discovery, appearing in a wide array of approved pharmaceuticals. Its ability to participate in hydrogen bonding and its metabolic stability make it a desirable component in the design of new therapeutic agents. Accurate and detailed characterization of substituted pyrazoles, such as 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde, is therefore of paramount importance. The presence of iodo, methyl, and carbaldehyde substituents introduces distinct electronic and steric effects that are reflected in the ¹H NMR spectrum, providing a unique fingerprint of the molecule.

Predicting and Interpreting the ¹H NMR Spectrum: A First-Principles Approach

While an experimental spectrum provides the definitive data, a predictive analysis based on the principles of NMR spectroscopy and data from analogous compounds is a critical exercise in structural verification. The ¹H NMR spectrum of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde is expected to exhibit three distinct signals: a singlet for the pyrazole ring proton (H-5), a singlet for the N-methyl protons, and a singlet for the aldehyde proton.

Expected ¹H NMR Signals for 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
Aldehyde-H9.5 - 10.5SingletThe aldehyde proton is highly deshielded due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the oxygen atom.[1] It is not coupled to any neighboring protons.
Pyrazole H-57.8 - 8.5SingletAs the sole proton on the pyrazole ring, it will appear as a singlet. Its chemical shift will be significantly influenced by the electron-withdrawing effects of the adjacent aldehyde group and the iodine at the 3-position.
N-Methyl (N-CH₃)3.8 - 4.2SingletThe methyl group is attached to a nitrogen atom within an aromatic ring, leading to a downfield shift compared to alkyl methyl groups. It is not coupled to other protons.

To substantiate these predictions, we will now compare them with experimental data from structurally related pyrazole derivatives.

Comparative Spectral Analysis: Building a Confident Assignment

The power of NMR spectroscopy lies in the systematic analysis of substituent effects. By comparing the spectrum of our target molecule with those of simpler, related pyrazoles, we can dissect the contribution of each functional group to the final spectral appearance.

Reference Spectra:
  • 1-methyl-1H-pyrazole: The protons on the unsubstituted ring of 1-methyl-1H-pyrazole provide a baseline. The H-3 and H-5 protons are deshielded by the adjacent nitrogen atoms, while the H-4 proton is more shielded.

  • 3-iodo-1H-pyrazole: The introduction of an iodine atom at the 3-position will influence the chemical shifts of the remaining ring protons, primarily through its inductive and anisotropic effects.

  • 1-methyl-1H-pyrazole-4-carbaldehyde: The strongly electron-withdrawing aldehyde group at the 4-position will significantly deshield the adjacent H-5 proton.

By synthesizing the information from these and other substituted pyrazoles found in the literature, we can build a robust and self-validating interpretation of the spectrum of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde. For instance, the downfield shift of the H-5 proton in our target molecule, relative to 1-methyl-1H-pyrazole, can be attributed to the additive deshielding effects of the adjacent aldehyde group and the more distant iodo substituent.

The Logic of Spin-Spin Coupling in Pyrazoles

In our target molecule, all proton signals are predicted to be singlets due to the absence of vicinal protons. However, in other substituted pyrazoles, the observation of spin-spin coupling is a powerful tool for confirming proton connectivity. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei and their dihedral angle.

Typical ¹H-¹H Coupling Constants in Pyrazoles:

Coupling TypeNumber of BondsTypical J-value (Hz)
J₃₄31.5 - 3.0
J₄₅32.0 - 3.5
J₃₅40.5 - 1.0

The small magnitude of these coupling constants is characteristic of five-membered aromatic heterocycles. Long-range couplings, such as the ⁴J₃₅, are often observable and provide valuable information for distinguishing between isomers.[2]

Visualizing the Key Structural Relationships

To better understand the through-bond and through-space interactions that govern the ¹H NMR spectrum, we can represent the molecular structure and its key NMR-relevant features diagrammatically.

cluster_molecule 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde cluster_substituents N1 N1 C5 C5 N1->C5 Me CH₃ N1->Me N-Methyl N2 N2 N2->N1 C3 C3 C3->N2 I I C3->I Inductive Effect Anisotropic Effect C4 C4 C4->C3 CHO CHO C4->CHO Electron-Withdrawing Anisotropic Effect C5->C4 H5 H C5->H5 Ring Proton

Caption: Key functional groups and their electronic influence on the pyrazole ring of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde.

This diagram illustrates how the electron-withdrawing aldehyde group and the electronegative iodine atom are expected to deshield the H-5 proton.

Experimental Protocol: A Self-Validating System for ¹H NMR Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data, a standardized experimental protocol is essential. The following steps represent a robust and self-validating workflow.

Step-by-Step Methodology for ¹H NMR Spectrum Acquisition:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde.[3]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4] The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the liquid height is sufficient to cover the NMR coil (typically 4-5 cm).[4]

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This ensures field stability during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample, which will result in sharp, symmetrical peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, relaxation delay, and number of scans. For a standard ¹H NMR spectrum, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typically sufficient.

    • The number of scans will depend on the sample concentration; for a 5-10 mg sample, 8-16 scans are usually adequate.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

A Sample Preparation (5-10 mg in 0.6-0.7 mL solvent) B Instrument Setup (Lock and Shim) A->B C Data Acquisition (Set parameters, acquire FID) B->C D Data Processing (FT, Phase, Reference, Integrate) C->D E Spectral Analysis (Chemical Shift, Multiplicity, Coupling) D->E

Caption: A standardized workflow for the acquisition and analysis of a ¹H NMR spectrum.

Conclusion: From Spectrum to Structure

The ¹H NMR spectrum of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde, when interpreted with a solid understanding of fundamental NMR principles and through comparison with related structures, provides a wealth of information for unambiguous structure confirmation. The distinct chemical shifts of the aldehyde, pyrazole, and N-methyl protons are a direct consequence of the electronic environment created by the unique combination of substituents. This guide provides the framework for not only interpreting the spectrum of this specific molecule but also for approaching the structural elucidation of other novel pyrazole derivatives with confidence and scientific rigor.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Khan Academy. (n.d.). Diamagnetic anisotropy. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

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Comparative

A Researcher's Guide to 13C NMR Chemical Shifts for Substituted Pyrazole Rings

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents.[1] Unambiguous characterization of these...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents.[1] Unambiguous characterization of these molecules is paramount, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a powerful, indispensable tool for structural elucidation. This guide provides an in-depth analysis of the 13C NMR chemical shifts in substituted pyrazole rings, offering a comparative framework grounded in experimental data and mechanistic principles. We will explore the causal relationships between substituent identity, position, and the resulting spectral signatures, enabling more confident and efficient structural assignments.

The Unique Electronic Landscape of the Pyrazole Ring

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement creates a distinct electronic environment that profoundly influences the 13C NMR chemical shifts. The carbon atoms C-3 and C-5, being directly bonded to the electronegative nitrogen atoms, are significantly deshielded and thus resonate at a lower field (higher ppm) compared to the C-4 carbon.[2] This inherent electronic disparity is the foundation upon which substituent effects are overlaid.

A critical consideration for N-unsubstituted pyrazoles is the phenomenon of annular tautomerism.[3][4] This rapid proton exchange between the N-1 and N-2 positions on the NMR timescale can lead to the broadening or coalescence of the C-3 and C-5 signals, as the spectrometer observes an average of the two tautomeric forms.[3][4] This can complicate spectral interpretation, a challenge we will address in the experimental section.

Decoding the Influence of Substituents: A Positional Analysis

The chemical shift of each carbon atom in the pyrazole ring is a sensitive reporter of its local electronic environment. Substituents alter this environment through a combination of inductive (through-bond) and resonance (through-pi system) effects. The magnitude and direction of the chemical shift change (Substituent Chemical Shift, SCS) provide invaluable clues to the substitution pattern.

Substitution at C-3 and C-5

The chemical shifts of C-3 and C-5 are highly dependent on the nature of the substituent at these positions and are also intertwined with the tautomeric equilibrium in N-H pyrazoles.[4][5]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carboxyl (-COOH) generally cause a downfield shift (deshielding) of the carbon to which they are attached. For instance, the introduction of a nitro group can significantly deshield the attached carbon.

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH2) and alkyl (e.g., -CH3) typically induce an upfield shift (shielding) of the attached carbon.

The interplay of tautomerism is crucial here. For a 3(5)-substituted pyrazole, the observed chemical shifts for C-3 and C-5 will be a weighted average depending on the position of the tautomeric equilibrium.[5] The tautomer that places the substituent at C-3 versus C-5 can have distinct chemical shifts for all ring carbons.

Substitution at C-4: A Clearer Picture

The C-4 position is often the most straightforward to analyze as its chemical shift is less directly affected by the N1-N2 tautomerism.[5] This makes the SCS at C-4 a reliable indicator of the substituent's electronic effect.

  • Electron-Withdrawing Groups (EWGs): An EWG at C-4, such as a nitro group, will deshield the C-4 carbon, shifting its resonance downfield to a higher ppm value. For example, substituting a hydrogen at C-4 with a nitro group can shift the C-4 signal to around 131 ppm.[2]

  • Electron-Donating Groups (EDGs): Conversely, an EDG at C-4 will shield the carbon, moving its signal upfield.

  • Halogens: Halogens exhibit a more complex behavior. While they are inductively withdrawing, they can also be weakly resonance-donating. For instance, the substitution of H-4 with an iodine atom results in a significant shielding effect, with the C-4 signal appearing around 64 ppm.[2]

The following diagram illustrates the general relationship between substituent electronic properties and the resulting chemical shift at the C-4 position.

Substituent_Effects subst Substituent at C-4 ewg Electron-Withdrawing (e.g., -NO2, -CHO) subst->ewg is edg Electron-Donating (e.g., -NH2, -OCH3) subst->edg is c4_shift C-4 Chemical Shift (δ) ewg->c4_shift edg->c4_shift downfield Downfield Shift (Deshielding, ↑ ppm) c4_shift->downfield upfield Upfield Shift (Shielding, ↓ ppm) c4_shift->upfield

Caption: Relationship between substituent electronics at C-4 and 13C chemical shift.

Comparative Data: A Guide to Chemical Shifts

To provide a practical reference, the following tables summarize typical 13C NMR chemical shifts for the pyrazole ring carbons with various substituents. Data is compiled from multiple sources and should be used as a guide; actual values will vary with solvent, concentration, and temperature.[2][5][6]

Table 1: 13C Chemical Shifts (ppm) of Unsubstituted and N-Methyl Pyrazole in CDCl3

CompoundC-3C-4C-5
Pyrazole134.6105.2134.6
1-Methylpyrazole138.7106.1129.5

Note: In unsubstituted pyrazole, fast tautomeric exchange leads to equivalent chemical shifts for C-3 and C-5.

Table 2: Indicative 13C Chemical Shifts (ppm) for C-Substituted Pyrazoles

Substituent PositionSubstituentC-3 (δ)C-4 (δ)C-5 (δ)Solvent
4-HH~135~105~135CDCl3/DMSO-d6
4-NO2-NO2---~131---CDCl3
4-I-I---~64---CDCl3
3(5)-CH3-CH3~144~104~144Acetone-d6
3(5)-Ph-Phenyl~145~104~145DMSO-d6

Note: "---" indicates data not specified or highly variable. For 3(5)-substituted pyrazoles, values are averaged due to tautomerism.

Experimental Protocol for Acquiring High-Quality 13C NMR Spectra

A robust and reproducible experimental protocol is essential for obtaining high-quality data. The following section outlines a validated methodology for the 13C NMR analysis of substituted pyrazoles.

Sample Preparation
  • Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d6) and chloroform (CDCl3) are commonly used.[4][5] DMSO-d6 is often preferred for its ability to dissolve a wide range of compounds and for potentially slowing down proton exchange, which can sometimes help in resolving tautomeric forms at lower temperatures. The residual solvent peak of CDCl3 appears as a triplet at ~77 ppm, while DMSO-d6 appears as a multiplet at ~39.5 ppm.[7][8]

  • Concentration: Aim for a sample concentration of 10-50 mg in 0.6-0.7 mL of deuterated solvent. For samples with low solubility or limited availability, increasing the number of scans is necessary to achieve an adequate signal-to-noise ratio.[9]

  • Reference Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm), though it is often added by the manufacturer to the deuterated solvent.[10]

Spectrometer Setup and Acquisition

The following parameters are recommended for a standard 13C NMR experiment on a modern NMR spectrometer (e.g., 400-500 MHz).[11][12]

  • Experiment: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker systems) is typically sufficient. This provides a spectrum where each unique carbon appears as a singlet.

  • Pulse Angle: A 30° pulse is recommended for quantitative accuracy, especially for smaller molecules.[12]

  • Acquisition Time (AQ): Set to ~2-4 seconds. This duration influences the resolution of the spectrum.

  • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration, although this is less critical for simple identification.

  • Number of Scans (NS): This is highly dependent on sample concentration. Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.

  • Temperature: Standard experiments are run at room temperature (e.g., 298 K).

Addressing Tautomerism

For N-unsubstituted pyrazoles where signal broadening is an issue, two approaches can be employed:

  • Low-Temperature NMR: Cooling the sample can slow the rate of proton exchange, potentially resolving the signals for the individual C-3 and C-5 carbons of the two tautomers.

  • Acidification: Adding a drop of trifluoroacetic acid (TFA) to the NMR tube can catalyze the proton exchange to a rate that is very fast on the NMR timescale.[3][4] This results in sharp, averaged signals for C-3 and C-5, simplifying the spectrum for basic structural confirmation.[3][4]

The following workflow diagram summarizes the key decision points in the experimental process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep Dissolve 10-50 mg in 0.6 mL Solvent (CDCl3 or DMSO-d6) acq Acquire 13C Spectrum (zgpg30, 30° pulse, 2s delay, 256+ scans) prep->acq analysis Process Spectrum (FT, Phasing, Baseline Correction) acq->analysis check_signals Are C-3/C-5 signals sharp and resolved? analysis->check_signals assign Assign Signals based on Substituent Effects & Data Tables check_signals->assign Yes broad Signals are Broad/Coalesced (Tautomerism) check_signals->broad No acidify Option: Add TFA to sharpen averaged signals broad->acidify low_temp Option: Rerun at low temp to resolve tautomers broad->low_temp acidify->acq Re-acquire low_temp->acq Re-acquire

Caption: Experimental workflow for 13C NMR analysis of substituted pyrazoles.

Conclusion

The 13C NMR spectrum of a substituted pyrazole is rich with structural information. By understanding the fundamental electronic properties of the pyrazole ring and the predictable ways in which substituents perturb the chemical shifts of C-3, C-4, and C-5, researchers can confidently assign substitution patterns. The challenges posed by tautomerism can be overcome with specific experimental techniques, leading to clear and interpretable data. This guide provides the foundational knowledge, comparative data, and a robust experimental framework to leverage 13C NMR spectroscopy to its fullest potential in the characterization of this vital class of heterocyclic compounds.

References

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Validation

Mass Spectrometry Analysis of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of novel heterocyclic compounds is paramount. 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde, a key building block in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of novel heterocyclic compounds is paramount. 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde, a key building block in the synthesis of various bioactive molecules, presents a unique analytical challenge due to its combination of a halogenated pyrazole core and a reactive aldehyde functional group.[1] This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this compound, offering field-proven insights and detailed experimental protocols to aid researchers in achieving robust and reliable characterization.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of synthetic intermediates like 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde. With a molecular formula of C5H5IN2O and a monoisotopic mass of 235.94466 Da, mass spectrometry provides not only confirmation of the molecular weight but also crucial information about its structure through fragmentation analysis.[2] The choice of ionization technique is critical, as it directly influences the type and quality of information obtained.

A Comparative Analysis of Ionization Techniques

The selection of an appropriate ionization source is the most critical decision in the mass spectrometric analysis of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde. Here, we compare three common techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).

Ionization TechniquePrincipleExpected Outcome for 3-iodo-1-methyl-1H-pyrazole-4-carbaldehydeAdvantagesDisadvantages
Electrospray Ionization (ESI) Soft ionization technique that generates ions from solution.Primarily produces the protonated molecule, [M+H]+ at m/z 236.95.Excellent for polar compounds, easily coupled with liquid chromatography (LC), provides clear molecular weight information.[3]May not induce significant fragmentation for stable molecules, potentially limiting structural information.
Atmospheric Pressure Chemical Ionization (APCI) Uses a corona discharge to ionize the analyte in the gas phase.Expected to produce a strong [M+H]+ ion.[4]Suitable for less polar compounds than ESI, can be more robust to matrix effects, and is compatible with a wider range of LC mobile phases.May still produce limited fragmentation compared to EI.
Electron Ionization (EI) Hard ionization technique that bombards the analyte with high-energy electrons.Will produce a molecular ion (M+) and extensive, reproducible fragmentation.Provides a detailed fragmentation pattern that acts as a "fingerprint" for the molecule, aiding in structural confirmation.[5]May lead to the absence or very low abundance of the molecular ion for some compounds, can cause thermal degradation of sensitive molecules.[6]
Causality Behind the Choices:
  • For rapid confirmation of molecular weight during reaction monitoring , ESI coupled with LC-MS is the method of choice. Its soft ionization ensures the protonated molecule is the base peak, providing unambiguous confirmation of the target compound's presence.

  • When analyzing samples in less polar solvents or when ESI yields a poor signal , APCI is a strong alternative. It is particularly effective for small molecules and can provide a robust molecular ion signal.[4]

  • For definitive structural elucidation and to create a reference spectrum for library matching , EI-MS is unparalleled. The rich fragmentation pattern provides a wealth of structural information. However, the stability of the pyrazole ring suggests that a molecular ion should be observable.[7]

Deep Dive into Electron Ionization (EI) Fragmentation

Understanding the fragmentation pathway of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde under EI is crucial for its unambiguous identification. Based on established fragmentation rules for aldehydes, aromatic systems, and halogenated compounds, we can predict a detailed fragmentation pattern.[8][9]

A primary and highly characteristic fragmentation for aromatic aldehydes is the loss of a hydrogen radical to form a stable acylium ion (M-1).[8] Another key fragmentation would be the loss of the iodine radical, a common pathway for iodo-substituted aromatic compounds. The "ortho effect," though described for different structures, highlights the propensity for halogen loss when a reactive group is nearby.[10]

fragmentation_pathway M [M]+. m/z 236 M_minus_H [M-H]+ m/z 235 (Acylium ion) M->M_minus_H - H• M_minus_I [M-I]+ m/z 109 M->M_minus_I - I• M_minus_CHO [M-CHO]+ m/z 207 M->M_minus_CHO - CHO• M_minus_CO [M-CO-H]+ m/z 207 M_minus_H->M_minus_CO - CO fragment_82 C4H3N2+ m/z 82 M_minus_I->fragment_82 - HCN fragment_54 C3H2N+ m/z 54 fragment_82->fragment_54 - HCN

Caption: Predicted EI fragmentation pathway for 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde.

Recommended Experimental Protocol: LC-MS/MS Analysis

For routine, high-throughput analysis, an LC-MS/MS method using ESI is recommended for its sensitivity and specificity.

Sample Preparation
  • Accurately weigh 1 mg of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde.

  • Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Perform a serial dilution with 50:50 methanol:water to a final concentration of 1 µg/mL. Causality: This concentration is typically sufficient for modern ESI-MS instruments to achieve a strong signal without saturating the detector.

Liquid Chromatography
  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm. Causality: C18 columns provide excellent retention and peak shape for moderately polar heterocyclic compounds.[2]

  • Mobile Phase A: 0.1% formic acid in water. Causality: Formic acid acts as a proton source, promoting the formation of [M+H]+ ions in ESI.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Range: m/z 50-500.

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis prep1 Weigh 1 mg of sample prep2 Dissolve in 1 mL Methanol prep1->prep2 prep3 Dilute to 1 µg/mL prep2->prep3 lc C18 Reversed-Phase Gradient Elution prep3->lc ms Positive ESI-MS m/z 50-500 Scan lc->ms data Extract ion chromatogram for m/z 236.95 ms->data

Caption: LC-MS workflow for the analysis of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde.

Alternative Approaches and Future Perspectives

For complex matrices or when higher sensitivity is required, derivatization of the aldehyde group followed by LC-MS analysis can be a powerful strategy.[11] Reagents such as N-heterocyclic carbenes can be used to create charged derivatives that exhibit enhanced ionization efficiency.[12] Furthermore, high-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition of the molecular ion and its fragments, providing an additional layer of confidence in the identification.[13]

Conclusion

The mass spectrometric analysis of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde is a multifaceted task where the choice of ionization technique dictates the analytical outcome. While ESI and APCI are ideal for rapid molecular weight confirmation in an LC-MS workflow, EI provides the detailed fragmentation necessary for unambiguous structural confirmation. By understanding the principles behind each technique and the predicted fragmentation behavior of the molecule, researchers can select the optimal analytical strategy to support their synthetic and drug development endeavors.

References

  • Haraguchi, K., et al. (2008). Negative APCI-LC/MS/MS Method for Determination of Natural Persistent Halogenated Products in Marine Biota. Analytical Chemistry, 80(24), 9748–9755. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Crew, A. P., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of Mass Spectrometry, 56(4), e4702. Available at: [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(21), 1670-1674. Available at: [Link]

  • Pinga, D. O., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(11), 3296. Available at: [Link]

  • Wang, D., et al. (2020). N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. Analytical Chemistry, 92(10), 7029–7036. Available at: [Link]

  • Kühn, S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3657–3667. Available at: [Link]

  • Rasmussen, L. K., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 29. Available at: [Link]

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  • Khan, I., et al. (2022). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience, 11(4), 3329-3341. Available at: [Link]

  • De Haan, D. O., et al. (2024). Kinetics and Oligomer Products of the Multiphase Reactions of Hydroxyacetone with Atmospheric Amines, Ammonium Sulfate, and Cloud Processing. ACS Earth and Space Chemistry. Available at: [Link]

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  • Bagdonaite, I., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. Available at: [Link]

  • Byrd, J. C., & Weerheim, A. M. (2014). MASS SPECTROMETRY OF FATTY ALDEHYDES. Lipids, 49(10), 1049–1065. Available at: [Link]

  • Wang, Y., et al. (2022). Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra. Journal of the American Society for Mass Spectrometry, 33(8), 1476–1485. Available at: [Link]

  • Singh, A., et al. (2024). Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. The Journal of Chemical Physics, 161(6), 064304. Available at: [Link]

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Comparative

A Comparative Guide to the Synthetic Utility of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde and Other Pyrazole Aldehydes

In the landscape of modern synthetic chemistry, pyrazole scaffolds are of paramount importance, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1] The strategic functionalization of the pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, pyrazole scaffolds are of paramount importance, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1] The strategic functionalization of the pyrazole ring is therefore a critical endeavor for researchers in drug discovery and process development. Among the array of valuable pyrazole-based building blocks, pyrazole aldehydes serve as versatile precursors for a multitude of chemical transformations. This guide provides an in-depth technical comparison of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde and its halogenated and sulfonate counterparts, with a focus on their performance in key cross-coupling reactions. By examining experimental data and underlying mechanistic principles, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.

Introduction: The Strategic Importance of Pyrazole Aldehydes in Synthesis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs.[2] The ability to introduce molecular complexity at specific positions on this ring is crucial for tuning the pharmacological properties of a lead compound. Pyrazole-4-carbaldehydes are particularly valuable synthons due to the reactivity of the aldehyde group, which can participate in a vast array of transformations including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.[3]

The introduction of a halogen or a sulfonate group at the 3-position of the pyrazole ring unlocks the potential for palladium-catalyzed cross-coupling reactions, one of the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[4] This guide will focus on the comparative reactivity of 3-iodo-, 3-bromo-, 3-chloro-, and 3-triflyloxy-1-methyl-1H-pyrazole-4-carbaldehydes in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The Synthesis of Halogenated and Triflyloxy Pyrazole-4-carbaldehydes

The primary route to pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction, which allows for the formylation of a pyrazole precursor.[5][6] For the halogenated derivatives, the synthesis typically begins with a halogenated pyrazole, which is then N-methylated and subsequently formylated. The triflyloxy derivative is generally prepared from the corresponding 3-hydroxypyrazole.

G cluster_synthesis General Synthetic Pathways Start Pyrazole Precursor Halogenated 3-Halopyrazole Start->Halogenated Halogenation Hydroxy 1-Methyl-3-hydroxypyrazole Start->Hydroxy Functional Group Manipulation Methylated 1-Methyl-3-halopyrazole Halogenated->Methylated N-Methylation Aldehyde 3-Halo-1-methyl-1H- pyrazole-4-carbaldehyde Methylated->Aldehyde Vilsmeier-Haack Formylation Triflate 3-Triflyloxy-1-methyl-1H- pyrazole-4-carbaldehyde Hydroxy->Triflate Triflation

Caption: General synthetic routes to 3-substituted-1-methyl-1H-pyrazole-4-carbaldehydes.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The choice of the leaving group at the 3-position of the pyrazole ring has a profound impact on the efficiency and outcome of palladium-catalyzed cross-coupling reactions. The reactivity of the C-X bond in the crucial oxidative addition step generally follows the order: I > OTf > Br > Cl.[7] However, this simplistic trend does not always translate to higher yields of the desired product, as side reactions such as dehalogenation can become significant, particularly with more reactive substrates.

Suzuki-Miyaura Coupling: A Tale of Reactivity and Stability

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[3] A direct comparison of the reactivity of 3-chloro-, 3-bromo-, and 3-iodo-aminopyrazoles in Suzuki-Miyaura coupling has revealed that the bromo and chloro derivatives can be superior to the iodo analogue due to a reduced propensity for dehalogenation.[8][9] This counterintuitive result highlights a critical consideration in cross-coupling chemistry: while the C-I bond is more readily cleaved in the oxidative addition step, the resulting organopalladium intermediate can be more susceptible to side reactions.

While direct comparative data for 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde is limited, we can extrapolate from the trends observed with aminopyrazoles and other heterocyclic systems.

Leaving Group (X)Relative Reactivity in Oxidative AdditionTypical Reaction ConditionsObserved Yield Range (Aryl Coupling)Key Considerations
Iodo (I) HighestPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 60-80 °C60-95%Prone to dehalogenation, especially with electron-rich boronic acids and longer reaction times.[8][9]
Bromo (Br) IntermediatePd(PPh₃)₄, XPhos Pd G2, K₃PO₄, Toluene/H₂O, 80-110 °C70-95%Generally provides a good balance of reactivity and stability. Less prone to dehalogenation than the iodo derivative.[10]
Chloro (Cl) LowestRequires more active catalysts (e.g., palladacycles, bulky phosphine ligands), higher temperatures (100-120 °C)50-90%More challenging to activate but can be cost-effective for large-scale synthesis.
Triflyloxy (OTf) HighPd(PPh₃)₄, K₃PO₄, Dioxane, 80-100 °C50-94%[1][3]Excellent reactivity, often comparable to iodo derivatives, but the triflating agent is more expensive than halogen sources.

Table 1: Comparison of Leaving Groups in the Suzuki-Miyaura Coupling of 3-Substituted Pyrazole-4-carbaldehydes. Yields are estimated based on data from related pyrazole systems.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Start 3-Halo/Triflyloxy Pyrazole Aldehyde + Arylboronic Acid Oxidative_Addition Oxidative Addition (Rate-Determining Step) Start->Oxidative_Addition [PdL₂] Catalyst Pd(0) Catalyst + Base Catalyst->Oxidative_Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar-Pd(II)-X Dehalogenation Dehalogenation (Side Product) Oxidative_Addition->Dehalogenation Proto-demetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar' Reductive_Elimination->Catalyst Pd(0) Regeneration Product 3-Aryl Pyrazole Aldehyde Reductive_Elimination->Product

Caption: Simplified workflow for the Suzuki-Miyaura coupling of 3-substituted pyrazole aldehydes, highlighting the potential for dehalogenation.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling provides a powerful method for the introduction of alkyne moieties.[11][12] The reactivity trend for the halide in this reaction generally follows the expected I > Br > Cl order, with iodo-substituted pyrazoles often being the substrates of choice for milder reaction conditions.

Leaving Group (X)Typical Catalyst SystemTypical ConditionsExpected Yield Range
Iodo (I) Pd(PPh₃)₂Cl₂, CuI, Et₃NDMF or THF, rt to 50 °C70-95%
Bromo (Br) Pd(PPh₃)₄, CuI, Et₃NDMF or Toluene, 50-80 °C60-90%
Triflyloxy (OTf) Pd(PPh₃)₄, CuI, Et₃NDioxane, 60-90 °C65-85%[1][3]

Table 2: Comparison of Leaving Groups in the Sonogashira Coupling of 3-Substituted Pyrazole-4-carbaldehydes.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[13][14] For this transformation, the bromo-substituted pyrazole aldehyde often represents a good compromise between reactivity and the cost of the starting material. Iodo-substituted analogs can also be effective, while chloro-substituted pyrazoles typically require more specialized and often more expensive catalyst systems.

Leaving Group (X)Typical Catalyst SystemTypical ConditionsExpected Yield Range
Bromo (Br) Pd₂(dba)₃, BINAP or Xantphos, NaOtBu or Cs₂CO₃Toluene or Dioxane, 80-110 °C60-90%
Iodo (I) Pd₂(dba)₃, BINAP, K₃PO₄Toluene or Dioxane, 70-100 °C65-95%
Chloro (Cl) Pd(OAc)₂, RuPhos or other bulky phosphine ligands, K₃PO₄Toluene or Dioxane, 100-130 °C50-85%

Table 3: Comparison of Leaving Groups in the Buchwald-Hartwig Amination of 3-Substituted Pyrazole-4-carbaldehydes.

Experimental Protocols

The following protocols are representative examples and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde
  • To an oven-dried Schlenk flask, add 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed dioxane and water (e.g., 4:1 v/v).

  • Add Pd(PPh₃)₄ (0.05 equiv.).

  • Heat the reaction mixture to 80 °C and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde
  • To an oven-dried Schlenk flask, add 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine and the terminal alkyne (1.2 equiv.).

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with dichloromethane, and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography.

General Procedure for Buchwald-Hartwig Amination of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde
  • To an oven-dried Schlenk tube, add 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add the amine (1.2 equiv.) and degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Mechanistic Insights: The Critical Role of Oxidative Addition

The initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step in the catalytic cycle.[4] The mechanism of this step can vary depending on the nature of the halide. For iodoarenes, an associative displacement of a ligand on the palladium complex can occur, while for chloroarenes, a dissociative mechanism involving ligand dissociation prior to oxidative addition is more common.[5] Bromoarenes can proceed through either pathway. This mechanistic difference contributes to the observed reactivity trend.

G cluster_mechanism Oxidative Addition Mechanisms PdL2 Pd(0)L₂ PdL Pd(0)L (12e⁻) PdL2->PdL Ligand Dissociation Associative Associative Pathway (e.g., Ar-I) PdL2->Associative Dissociative Dissociative Pathway (e.g., Ar-Cl) PdL->Dissociative ArX Ar-X ArX->Associative ArX->Dissociative Product Ar-Pd(II)(X)L Associative->Product Dissociative->Product

Caption: Simplified representation of associative and dissociative pathways for oxidative addition in cross-coupling reactions.

Conclusion and Recommendations

The selection of the optimal 3-substituted-1-methyl-1H-pyrazole-4-carbaldehyde for a synthetic campaign depends on a careful consideration of reactivity, cost, and the potential for side reactions.

  • 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde is the most reactive of the halo-derivatives and is often suitable for reactions that can be performed under mild conditions. However, chemists should be vigilant for dehalogenation, especially in Suzuki-Miyaura couplings.

  • 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde offers a robust balance of reactivity and stability, making it a reliable and versatile choice for a wide range of cross-coupling reactions. It is often the preferred substrate to avoid the dehalogenation issues sometimes seen with the iodo analog.

  • 3-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde is the least reactive but most cost-effective halogenated precursor. Its use is most appropriate for large-scale syntheses where the development of a highly active catalyst system is justified.

  • 3-Triflyloxy-1-methyl-1H-pyrazole-4-carbaldehyde provides excellent reactivity, often rivaling or exceeding that of the iodo derivative, but at a higher cost. It is a valuable option when high reactivity is paramount and cost is a secondary concern.

By understanding the nuances of each of these building blocks, researchers can more effectively navigate the challenges of complex molecule synthesis and accelerate the discovery and development of new chemical entities.

References

  • Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21. [Link]

  • Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

  • Boutureira, O., & Davis, B. G. (2011). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 133(40), 16038-16041. [Link]

  • Cherif, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC advances, 11(4), 2119-2128. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3 (4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(1), 196-245. [Link]

  • Guan, C., et al. (2024). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura cross-coupling reaction of halogenated aminopyrazoles: method development, scope, and mechanism of dehalogenation side reaction. The Journal of organic chemistry, 82(2), 997-1011. [Link]

  • Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(2), 997-1011. [Link]

  • Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene) Pd (allyl) Cl Complexes. The Journal of organic chemistry, 69(9), 3173-3180. [Link]

  • Organometallic Mechanisms and Catalysis. (n.d.). Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube. [Link]

  • Oxidative Addition and Palladium Coupling. (n.d.). St. Benedict & St. John's University. [Link]

  • Bickelhaupt, F. M., & van der Boon, J. R. (2006). Oxidative Addition of Aryl Halides to Palladium (0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 25(22), 5219-5228. [Link]

  • de Lera, Á. R., & Alonso, F. (2016). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 116(2), 876-935. [Link]

  • Faria, J. V., et al. (2017). Pyrazole: an emerging privileged scaffold in drug discovery. Expert opinion on drug discovery, 12(12), 1219-1234. [Link]

  • Rossi, R., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

  • Stanforth, S. P. (2005). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron, 61(11), 2851-2855. [Link]

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Validation

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Evaluation

Introduction: The Enduring Significance of the Pyrazole Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] Its remarkable structural versatility and ability to participate in various non-covalent interactions have cemented its role in the development of a wide range of therapeutic agents, including anti-inflammatory drugs like celecoxib, antipsychotics, and anticancer agents.[2][3] The continued interest in pyrazole derivatives necessitates a deep, practical understanding of the synthetic methodologies available for their construction.[1][3]

This guide provides a comparative evaluation of the most prominent and field-proven methodologies for pyrazole synthesis. Moving beyond a mere recitation of reaction schemes, we will delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. Our focus is to equip researchers, medicinal chemists, and process development scientists with the critical insights needed to select and execute the optimal synthetic route for their specific target molecule.

Methodology 1: The Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is a foundational and widely practiced method for constructing the pyrazole ring.[4] It involves the condensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound.[5][6][7]

Mechanistic Rationale

The reaction typically proceeds under acidic catalysis. The core mechanism involves an initial nucleophilic attack by one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[4][8] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group.[4][5][6] The final step is a dehydration event that yields the stable, aromatic pyrazole ring.[4]

The choice of which nitrogen atom on a substituted hydrazine attacks first and which carbonyl is initially targeted governs the final regiochemical outcome. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups (ketone vs. ester, for example) and the nucleophilicity of the nitrogen atoms in the hydrazine.[8]

Causality in Action: The regioselectivity in the synthesis of the drug Edaravone via a Knorr-type reaction is a prime example. The more nucleophilic and less sterically hindered nitrogen of phenylhydrazine preferentially attacks the more electrophilic ketone of ethyl acetoacetate over the ester moiety, dictating the final substitution pattern.[8]

Key Challenge: Regioselectivity

A significant drawback of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential formation of regioisomeric mixtures.[4][9] This occurs because the initial condensation can happen at either of the two non-equivalent carbonyl positions, leading to two different pyrazole products that can be difficult to separate.

Representative Experimental Protocol: Synthesis of 3-methyl-1-phenyl-5-pyrazolone

This protocol is adapted from established procedures for the Knorr synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.30 g, 10 mmol) in 20 mL of glacial acetic acid.

  • Reagent Addition: While stirring, add phenylhydrazine (1.08 g, 10 mmol) to the solution dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Workup and Isolation: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

  • Purification: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry. The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol, to yield the final product.

Advantages & Limitations
  • Advantages: High reliability, operational simplicity, and the use of readily available starting materials.

  • Limitations: Poor regioselectivity with unsymmetrical substrates, often requiring harsh acidic conditions and high temperatures.[9]

G cluster_reactants Reactants cluster_process Process cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound condensation Acid-Catalyzed Condensation dicarbonyl->condensation hydrazine Hydrazine Derivative hydrazine->condensation cyclization Intramolecular Cyclization condensation->cyclization Forms Hydrazone Intermediate dehydration Dehydration cyclization->dehydration pyrazole Pyrazole Ring dehydration->pyrazole Aromatization

Caption: Workflow for the Knorr Pyrazole Synthesis.

Methodology 2: Synthesis from Chalcones (α,β-Unsaturated Ketones)

This method provides an alternative route to pyrazoles (or more commonly, their di-hydro pyrazoline precursors) by utilizing α,β-unsaturated ketones, known as chalcones, as the three-carbon building block.[10] The reaction involves the cyclocondensation of a chalcone with a hydrazine derivative.[10][11]

Mechanistic Rationale

The synthesis is typically carried out in the presence of an acid or base catalyst.[11] The reaction initiates with a nucleophilic Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system of the chalcone. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon. Subsequent dehydration leads to the formation of the pyrazoline ring, which can be oxidized to the corresponding pyrazole if desired.

Representative Experimental Protocol: Synthesis of a Pyrazoline Derivative from Chalcone

This protocol is a generalized procedure based on common literature methods.[11][12]

  • Reaction Setup: Dissolve the target chalcone (1 mmol) in a suitable solvent such as ethanol or 1,4-dioxane (10-20 mL) in a round-bottom flask.[11]

  • Reagent Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine, 1.1 mmol) to the solution.[11]

  • Catalysis: Add a catalytic amount (a few drops) of glacial acetic acid.[11]

  • Reaction Execution: Heat the mixture to reflux (typically around 80°C) for 4-6 hours, monitoring the reaction by TLC.[11]

  • Workup and Isolation: Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.[11]

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from ethanol to obtain the pyrazoline derivative.[11]

Advantages & Limitations
  • Advantages: Chalcones are readily synthesized via Claisen-Schmidt condensation, offering great modularity and access to a wide variety of substitution patterns.[10][11] The reaction conditions are generally mild.

  • Limitations: The primary product is often a pyrazoline, which may require a separate oxidation step to yield the aromatic pyrazole. The synthesis of the chalcone itself adds an extra step to the overall sequence.

Methodology 3: 1,3-Dipolar Cycloaddition

This powerful and highly versatile method involves the reaction of a 1,3-dipole (such as a diazo compound or a sydnone) with a dipolarophile (typically an alkyne or an alkene equivalent).[13][14] This approach is a cornerstone of modern heterocyclic chemistry due to its high efficiency and control over regioselectivity.

Mechanistic Rationale

The reaction is a concerted [3+2] cycloaddition. For pyrazole synthesis, a common strategy involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile). The diazo compound, often generated in situ from sources like N-tosylhydrazones, adds across the triple bond of the alkyne in a single, concerted step to form the pyrazole ring directly.[13] This method offers excellent regioselectivity, which can be predicted based on the electronic properties of the substituents on both the dipole and the dipolarophile.[15]

Causality in Action: The use of alkynyl bromides or other activated alkynes can significantly influence the rate and regioselectivity of the cycloaddition, providing a handle for chemists to direct the reaction towards the desired isomer.[13] Similarly, using alkenes with a suitable leaving group can serve as an alkyne equivalent, broadening the scope of the reaction.[14]

Representative Experimental Protocol: One-Pot Synthesis via in situ Diazo Generation

This protocol is based on the one-pot procedure developed for reacting aldehydes with terminal alkynes.[14]

  • Hydrazone Formation: In a suitable flask, dissolve the starting aldehyde (1 mmol) and hydrazine monohydrate (1.1 mmol) in methanol. Stir at room temperature for 1-2 hours to form the corresponding hydrazone.

  • Oxidation to Diazo Compound: Cool the mixture in an ice bath and add an oxidant, such as manganese dioxide (MnO2, 5 mmol), in portions. The formation of the diazo compound is often indicated by a color change.

  • Cycloaddition: To the in situ generated diazo compound, add the terminal alkyne (1.2 mmol).

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting materials by TLC.

  • Workup and Isolation: Upon completion, filter the reaction mixture to remove the solid oxidant. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel to isolate the 3,5-disubstituted pyrazole.

Advantages & Limitations
  • Advantages: High regioselectivity, mild reaction conditions, excellent functional group tolerance, and the ability to construct highly substituted pyrazoles.[13][16]

  • Limitations: The synthesis and handling of diazo compounds can be hazardous, although in situ generation methods have greatly improved safety.[14] The availability of specific alkynes or diazo precursors can sometimes be a constraint.

G cluster_knorr Knorr Synthesis cluster_chalcone Chalcone Route cluster_cyclo 1,3-Dipolar Cycloaddition start Desired Pyrazole Substitution Pattern? knorr_check Unsymmetrical 1,3-Dicarbonyl? start->knorr_check Simple Building Blocks chalcone_check Aromatic Pyrazole Needed? start->chalcone_check Modular Approach cyclo_check Need High Regiocontrol? start->cyclo_check High Specificity Required knorr_yes Expect Regioisomers (Separation Required) knorr_check->knorr_yes Yes knorr_no Proceed with Knorr (Symmetrical Substrates) knorr_check->knorr_no No chalcone_yes Requires Additional Oxidation Step chalcone_check->chalcone_yes Yes chalcone_no Direct Route to Pyrazolines chalcone_check->chalcone_no No cyclo_yes Ideal Method for Complex Targets cyclo_check->cyclo_yes Yes

Caption: Decision workflow for selecting a pyrazole synthesis method.

Comparative Evaluation Summary

FeatureKnorr SynthesisSynthesis from Chalcones1,3-Dipolar Cycloaddition
Primary Precursors 1,3-Dicarbonyl, HydrazineChalcone (α,β-Unsaturated Ketone), HydrazineDiazo Compound (or precursor), Alkyne
Key Advantage Simplicity, readily available starting materialsHigh modularity, mild conditionsExcellent regioselectivity, broad scope
Major Limitation Poor regioselectivity with unsymmetrical substratesOften yields pyrazolines requiring oxidationPotential hazards of diazo compounds
Typical Conditions Acidic, often requires heatingMild acid or base, refluxOften room temperature, mild
Regiocontrol Low to moderateModerateHigh to excellent
Best Suited For Symmetrical pyrazoles, initial lead generationDiverse libraries of pyrazolines/pyrazolesComplex, highly functionalized targets

Conclusion and Future Outlook

The synthesis of the pyrazole core is a mature field, yet one that continues to evolve. The classical Knorr synthesis remains a workhorse for simple, symmetrical targets. The chalcone-based approach offers a flexible and modular route, particularly for generating libraries of related compounds. For the synthesis of complex, highly functionalized pyrazoles where precise control of substitution is paramount, the 1,3-dipolar cycloaddition is often the superior strategy.

Emerging trends focus on the development of more sustainable and efficient protocols. This includes the use of green catalysts, one-pot multicomponent reactions, and photocatalytic methods to access the pyrazole scaffold under even milder conditions.[1][17] As the demand for novel, structurally complex pyrazole-containing molecules in drug discovery and materials science continues to grow, the innovation in these synthetic methodologies will be crucial for advancing the field.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529.
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  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Thamir, S. M. (2019).
  • The Journal of Organic Chemistry. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. ACS Publications. Retrieved from [Link]

  • IJIRT Journal. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Retrieved from [Link]

  • Taresh, B. H. (2024). REVIEW OF PYRAZOLE COMPOUNDS' PRODUCTION, USE, AND PHARMACOLOGICAL ACTIVITY. Community Practitioner, 20(7).
  • PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

  • Taylor & Francis. (2023). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Green Methods for the Synthesis of Pyrazoles: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction. Retrieved from [Link]

  • YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • RSC Publishing. (2022). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with functional groups—a pyr...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with functional groups—a pyrazole core, an aldehyde, and an iodine substituent—that make it a valuable building block in medicinal chemistry. Pyrazole derivatives are known for their diverse biological activities, including anticancer and anti-inflammatory effects.[1][2] However, these same reactive features necessitate a robust and informed approach to safety.

This guide provides essential, field-proven safety and handling protocols for 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde. The procedures outlined here are designed to be a self-validating system, ensuring that every step, from receiving to disposal, prioritizes the safety of laboratory personnel and the integrity of the research environment.

Hazard Assessment: A Proactive Approach

While a specific Safety Data Sheet (SDS) for 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde may not be readily available, a scientific assessment of its structural analogs provides a clear and reliable hazard profile. The combination of an aromatic aldehyde, a halogenated heterocycle, and a pyrazole nucleus points to several potential hazards.

The aldehyde group can be irritating and sensitizing, while the carbon-iodine bond and the pyrazole ring present their own reactivity and toxicological considerations.[3][4] Data from closely related compounds consistently indicate the following risks:

Hazard ClassificationDescriptionRationale and Supporting Evidence
Skin Irritation Causes skin irritation upon direct contact.[3][5][6]Aldehydes are known to react with skin proteins. SDS for similar pyrazole aldehydes confirms this risk.[6][7][8]
Serious Eye Damage/Irritation Causes serious eye irritation, with a risk of severe damage.[5][6][9]The compound is likely corrosive to the eyes and can cause significant damage.[6] Prompt and thorough rinsing is critical in case of exposure.[9]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or vapor.[5][8][10]Fine powders of organic compounds can be easily aerosolized. The aldehyde functional group can irritate mucous membranes in the respiratory tract.[6][10]
Acute Toxicity (Oral) May be harmful if swallowed.[3][7][8]While the primary risk is not acute oral toxicity, it is a standard precaution for most research chemicals.[11]

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[9][11]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not merely a checklist; it is a dynamic risk mitigation strategy.[12] All handling of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde must be conducted within a certified chemical fume hood to minimize inhalation exposure.[13][14]

Protection TypeMinimum RequirementRecommended for High-Risk OperationsJustification
Hand Protection Nitrile gloves (minimum 4 mil thickness).[15]Double-gloving with nitrile gloves.Nitrile provides good protection against incidental splashes of many organic solvents and solids.[16][17] Double-gloving provides a crucial barrier in case the outer glove is compromised.[18] Always wash hands after removing gloves.[18]
Eye & Face Protection Chemical splash goggles.[19]Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect from splashes, while a face shield is essential when handling larger quantities (>5g) or performing operations with a high splash potential (e.g., quenching a reaction).[16]
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.[15]Chemical-resistant apron over a lab coat.Protects skin and personal clothing from spills and contamination.[16]
Respiratory Protection Not required when working in a functional chemical fume hood.Air-purifying respirator with organic vapor cartridges.A fume hood is the primary engineering control.[13] A respirator may be necessary for large-scale spill cleanup outside of a hood, but this should be a rare event dictated by a specific risk assessment.[20]

Operational Plan: From Bottle to Bench

A methodical workflow is essential for minimizing exposure and preventing accidents. The following protocol outlines the standard procedure for handling the solid compound.

Experimental Protocol: Weighing and Solution Preparation
  • Preparation: Before handling the chemical, ensure the fume hood sash is at the appropriate height.[13] Clear the workspace of any unnecessary items.[13] Confirm that an eyewash station and safety shower are accessible.[9]

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Transfer to Hood: Place the sealed container of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde, a clean beaker or flask, a spatula, and a weigh boat inside the chemical fume hood.

  • Weighing: To avoid creating dust, do not dispense directly from the stock bottle onto a balance outside the hood. Instead, weigh the entire stock bottle, carefully transfer the approximate amount of solid needed into the beaker inside the hood, and then re-weigh the stock bottle to determine the amount dispensed. Alternatively, tare the beaker on the balance, transfer the solid inside the hood, and re-weigh the beaker.

  • Closure: Immediately and securely cap the stock bottle.

  • Solubilization: While still inside the fume hood, add the desired solvent to the beaker containing the compound. If necessary, gently stir to dissolve.

  • Cleanup: Wipe the spatula and any affected surfaces inside the fume hood with a solvent-dampened cloth. Dispose of the cloth and any contaminated weigh boats as solid hazardous waste.

  • Storage: Store the stock container in a cool, dry, and well-ventilated place, away from incompatible materials.[9][11]

Workflow Diagram: Safe Handling of Solid Compound

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Storage prep_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_area Prepare Workspace in Hood prep_ppe->prep_area handle_transfer Transfer Compound from Stock Bottle to Beaker prep_area->handle_transfer handle_weigh Weigh Dispensed Amount handle_transfer->handle_weigh handle_cap Securely Cap Stock Bottle handle_weigh->handle_cap handle_dissolve Add Solvent to Prepare Solution handle_cap->handle_dissolve cleanup_tools Clean Spatula and Surfaces handle_dissolve->cleanup_tools cleanup_waste Dispose of Contaminated Items cleanup_tools->cleanup_waste cleanup_store Return Stock Bottle to Storage cleanup_waste->cleanup_store

Caption: Workflow for weighing and preparing solutions of the solid compound.

Emergency Procedures

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes.[9] Remove contaminated clothing. If skin irritation persists, seek medical attention.[5]

Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9]

Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[5] If feeling unwell, call a poison center or doctor.[11]

Small Spill (Solid): Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the material, place it in a sealed, labeled container, and dispose of it as hazardous chemical waste.[11]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper waste disposal is a legal and ethical imperative. Due to the presence of iodine, this compound must be treated as halogenated organic waste.

Waste Segregation is Key:

  • Halogenated Organic Waste: All solutions containing 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde and rinsate from cleaning contaminated glassware must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[15]

  • Solid Waste: Contaminated gloves, paper towels, weigh boats, and other solid materials must be collected in a separate, sealed, and labeled hazardous waste bag or container.[21]

Protocol: Decontamination of Empty Containers

Empty containers are not "empty" and must be decontaminated before disposal or recycling.[22]

  • Initial Rinse: In a fume hood, rinse the empty container three times with a small amount of a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Each rinse must be collected and transferred to the "Halogenated Organic Waste" container.[22]

  • Label Defacing: After the triple rinse, deface or remove the original label to prevent misuse.[22]

  • Final Disposal: The rinsed container can now be disposed of as regular laboratory glassware.[23]

Disposal Decision Workflow

G start Waste Generated is_liquid Liquid or Solid? start->is_liquid liquid_waste Collect in 'Halogenated Organic Waste' Container is_liquid->liquid_waste Liquid solid_type Contaminated Consumable or Empty Container? is_liquid->solid_type Solid solid_consumable Collect in Labeled Solid Waste Bag solid_type->solid_consumable Consumable triple_rinse Triple Rinse with Solvent solid_type->triple_rinse Empty Container collect_rinsate Collect Rinsate into Halogenated Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Glass Waste collect_rinsate->dispose_container

Caption: Decision workflow for the disposal of waste from this compound.

By adhering to these scientifically grounded protocols, you build a culture of safety that protects you, your colleagues, and the future of your research.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2004, September). Toxicological Profile for Iodine. Retrieved from [Link]

  • Duke University. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • School Environmental Health & Safety Program. (n.d.). Safer Practices In The Laboratory Toolkit. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Protective Gear. Retrieved from [Link]

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  • Tulane University. (2023, July 14). FACT SHEET: Radioactive Waste Disposal. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Georgia Department of Natural Resources, Environmental Protection Division. (1995, June 5). Handling Of Empty Pesticide Containers. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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